1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-(3,5-difluoro-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXWOHYRUCULSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569134 | |
| Record name | 1-(3,5-Difluoro-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133186-55-7 | |
| Record name | 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133186-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Difluoro-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
Introduction: Situating a Difluorinated Phenolic Ketone in Modern Drug Discovery
1-(3,5-Difluoro-4-hydroxyphenyl)ethanone is an aromatic ketone featuring a phenolic hydroxyl group flanked by two fluorine atoms. This specific substitution pattern is of significant interest in medicinal chemistry. The strategic placement of fluorine atoms can profoundly alter a molecule's physicochemical properties, such as acidity (pKa) and lipophilicity (LogP), which in turn modulate its pharmacokinetic and pharmacodynamic profile. Understanding these core properties is not merely an academic exercise; it is a foundational requirement for rational drug design, enabling scientists to predict a molecule's behavior in biological systems, from membrane permeability to target binding affinity.
This guide provides a comprehensive overview of the key physicochemical properties of this compound. As experimental data for this specific compound is not extensively published, this document emphasizes both computationally predicted values and the established experimental protocols required for their empirical determination. This approach provides researchers with a robust framework for characterizing this and similar molecules in a drug discovery and development context.
Core Physicochemical Characteristics
A molecule's identity and biological activity are governed by its structural and chemical properties. For this compound, the interplay between the hydroxyl, ketone, and difluoro-aromatic moieties dictates its behavior. The data presented below are derived from computational predictions, offering a valuable baseline for experimental work.[1]
| Property | Predicted Value / Information | Significance in Drug Development |
| Molecular Formula | C₈H₆F₂O₂ | Defines the elemental composition and exact mass.[1] |
| Molecular Weight | 172.13 g/mol | Influences diffusion rates and membrane transport; typically below 500 Da for oral drugs. |
| CAS Number | Not assigned | Identified by PubChem CID: 15151338.[1] |
| XLogP3-AA (LogP) | 1.8 | A measure of lipophilicity, critical for predicting absorption and distribution. |
| Hydrogen Bond Donors | 1 (from -OH group) | Influences solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 3 (from C=O and -OH oxygens, 2x F) | Affects solubility in aqueous media and receptor binding. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Predicts cell permeability; values < 140 Ų are associated with good oral bioavailability. |
| pKa (Predicted) | ~7.0 - 8.0 | The acidity of the phenolic proton, which determines the ionization state at physiological pH (7.4) and impacts solubility and receptor interaction. |
Note: Predicted values are sourced from PubChem (CID 15151338) and should be confirmed experimentally.
Workflow for Physicochemical Characterization
A systematic approach is essential for the comprehensive characterization of a novel compound. The following workflow outlines the logical progression from basic identification to detailed property analysis.
Caption: Workflow for the physicochemical profiling of a new chemical entity.
In-Depth Analysis of Key Properties
Acidity (pKa)
The pKa of the phenolic hydroxyl group is a critical parameter. It dictates the extent of ionization at a given pH, which directly influences aqueous solubility, membrane permeability, and the ability to interact with biological targets.
-
Expert Insight: The two electron-withdrawing fluorine atoms ortho to the hydroxyl group are expected to significantly increase its acidity (i.e., lower its pKa) compared to the unsubstituted 4-hydroxyacetophenone (pKa ~7.8-8.0). This is due to the inductive effect of fluorine, which stabilizes the resulting phenoxide anion. The pKa value will determine if the compound is predominantly in its neutral or ionized form at physiological pH 7.4.
Lipophilicity (LogP & LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
-
Expert Insight: While fluorine is highly electronegative, its effect on lipophilicity is complex. Replacing hydrogen with fluorine generally increases lipophilicity. The predicted LogP of 1.8 suggests moderate lipophilicity, often a desirable trait in drug candidates. It is crucial to consider the distribution coefficient (LogD), which accounts for the ionization state at a specific pH. For an acidic compound like this, LogD will be pH-dependent, decreasing as the pH rises above the pKa due to increased ionization and higher aqueous solubility.
Caption: Relationship between LogP, pKa, and the pH-dependent LogD.
Solubility
Aqueous solubility is fundamental for drug delivery and absorption. Poor solubility is a major hurdle in drug development.
-
Expert Insight: The presence of both a hydrogen bond donor (-OH) and acceptors (C=O, -OH, F) suggests some degree of aqueous solubility.[2] However, the aromatic ring contributes to hydrophobicity. Solubility will be lowest at low pH (when the molecule is fully protonated and neutral) and is expected to increase significantly at pH values above the pKa, as the formation of the highly polar phenoxide salt enhances interaction with water.
Spectroscopic and Analytical Profile (Expected)
For unambiguous identification and quality control, a full spectroscopic characterization is required. The following are the anticipated spectral features for this compound.
-
¹H NMR: The spectrum is expected to be simple. The methyl protons of the acetyl group (-COCH₃) would appear as a sharp singlet around δ 2.5 ppm. The two aromatic protons would appear as a doublet in the δ 7.5-8.0 ppm region, with coupling to the adjacent fluorine atoms (³JHF). The phenolic proton (-OH) would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.
-
¹³C NMR: Approximately 6-7 distinct signals are expected. The carbonyl carbon (C=O) would be downfield (~195-200 ppm). The carbon attached to the hydroxyl group would be significantly downfield, and all aromatic carbons will show splitting due to C-F coupling (¹JCF, ²JCF, etc.), which is a key diagnostic feature.
-
¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms, appearing as a doublet due to coupling with the adjacent aromatic protons.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 172.04. A characteristic fragment would be the loss of the methyl group ([M-15]⁺ at m/z 157) or the acetyl group ([M-43]⁺ at m/z 129).
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3300 cm⁻¹), the C=O stretch of the ketone (~1670 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and aromatic C=C stretches (~1500-1600 cm⁻¹).
Field-Proven Experimental Protocols
The following protocols describe standard, validated methods for determining the core physicochemical properties discussed.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic solubility.[3][4][5][6]
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[4][6]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
Protocol 2: Determination of pKa by Potentiometric Titration
This is a high-precision technique for measuring acid dissociation constants.[7][8][9][10]
-
System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if sparingly soluble in water, and then dilute with water to a known concentration (e.g., 1 mM).[7][9] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[7]
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂.
-
Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) using an auto-buret.
-
Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). This corresponds to the inflection point on the first derivative plot of the titration curve.
Protocol 3: Determination of LogP by RP-HPLC
This is a rapid and reliable indirect method for estimating LogP that requires minimal sample.[11][12][13][14]
-
System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a series of standard compounds with well-established, literature-reported LogP values that span the expected range of the test compound.
-
Standard Analysis: Inject each standard and measure its retention time (t_R). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standards against their known LogP values. A linear regression of this plot serves as the calibration curve.
-
Sample Analysis: Inject the test compound under the identical HPLC conditions and determine its log k'.
-
LogP Calculation: Interpolate the log k' of the test compound onto the calibration curve to determine its experimental LogP value.
References
- 1. This compound | C8H6F2O2 | CID 15151338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. enamine.net [enamine.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 13. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 14. encyclopedia.pub [encyclopedia.pub]
1-(3,5-Difluoro-4-hydroxyphenyl)ethanone CAS number and identifiers
An In-depth Technical Guide to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone for Advanced Research
This guide provides an in-depth exploration of this compound, a key fluorinated building block in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to offer a holistic understanding of the compound's synthesis, characterization, and application, grounded in established scientific principles. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just steps to be followed, but systems to be understood.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted acetophenone featuring a unique electronic profile conferred by its di-fluoro and hydroxyl substituents. The electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring, making it a valuable synthon for introducing this specific motif into larger, more complex molecules.
The primary identifiers and properties of this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 133186-55-7 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₆F₂O₂ | [1] |
| Molecular Weight | 172.13 g/mol | [1] |
| Synonyms | 3',5'-Difluoro-4'-hydroxyacetophenone | [1] |
| Canonical SMILES | CC(=O)C1=CC(=C(C(=C1)F)O)F | [1] |
| InChIKey | QPXWOHYRUCULSO-UHFFFAOYSA-N | [1] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of substituted acetophenones is a cornerstone of organic chemistry. For this compound, a common and effective strategy is the Fries Rearrangement of a precursor ester, 2,6-difluorophenyl acetate. This intramolecular acylation is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).
Rationale Behind the Fries Rearrangement
The choice of the Fries rearrangement is strategic. Direct Friedel-Crafts acylation on 2,6-difluorophenol is often problematic due to the deactivating effect of the hydroxyl group and potential O-acylation. By first forming the acetate ester, we protect the hydroxyl group and set the stage for a regioselective intramolecular rearrangement. The Lewis acid coordinates to both the carbonyl oxygen of the ester and the phenolic oxygen, facilitating the formation of an acylium ion intermediate that then attacks the electron-rich aromatic ring, primarily at the para position.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
-
Esterification: In a round-bottom flask, dissolve 2,6-difluorophenol (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-difluorophenyl acetate.
-
Fries Rearrangement: To a flame-dried flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 3.0 eq). Cool to 0 °C and add dry DCM. Slowly add a solution of 2,6-difluorophenyl acetate (1.0 eq) in DCM.
-
Causality: Using a stoichiometric excess of AlCl₃ is crucial as it complexes with both the starting material and the product, driving the reaction to completion.
-
-
Reaction Execution: After the addition, slowly warm the mixture to room temperature and then heat to reflux (approx. 40 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, cool the flask to 0 °C and very slowly quench the reaction by adding cold 2M hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the phenoxide.
-
Trustworthiness: This step is highly exothermic and must be performed with caution to control the release of heat and HCl gas.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure this compound as a crystalline solid.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.
Caption: A comprehensive workflow for the analytical validation of the final product.
Expected Spectroscopic Signatures:
-
¹H NMR: The spectrum should show three distinct signals: a singlet around 2.5 ppm corresponding to the three methyl protons (–COCH₃), a doublet or triplet pattern between 6.5-7.5 ppm for the two aromatic protons, and a broad singlet for the phenolic hydroxyl proton (–OH), whose chemical shift is concentration-dependent.
-
¹³C NMR: Key signals would include the carbonyl carbon (~195-205 ppm), the methyl carbon (~25-30 ppm), and four distinct aromatic carbon signals, with those directly bonded to fluorine exhibiting large C-F coupling constants.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation.[2] Expect a broad absorption band around 3100-3500 cm⁻¹ (O-H stretch), a strong, sharp peak around 1650-1680 cm⁻¹ (C=O stretch of the ketone), and strong absorptions in the 1100-1300 cm⁻¹ region (C-F stretches).
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular weight of 172.13 g/mol .
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Mobile Phase: Prepare an isocratic mobile phase of 60:40 (v/v) acetonitrile:water with 0.1% formic acid. Filter and degas the solution.
-
Standard Preparation: Accurately weigh ~5 mg of the purified product and dissolve it in the mobile phase to a final concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak. A pure sample should exhibit a single major peak with >98% area.
Applications in Research and Drug Development
The 3,5-difluoro-4-hydroxyphenyl motif is of significant interest in drug discovery. The fluorine atoms can enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the adjacent phenol.
This compound serves as a crucial intermediate for synthesizing more complex molecules, including enzyme inhibitors and receptor modulators. For example, the related nitrocatechol structure, 1-(3,4-dihydroxy-5-nitrophenyl)ethanone, is a known inhibitor of catechol-O-methyltransferase (COMT), an enzyme relevant in Parkinson's disease treatment.[3] The difluoro-hydroxyphenyl moiety of our target compound can be used to develop analogs of such inhibitors, where fluorine atoms replace other substituents to fine-tune pharmacological properties.
Caption: Role as a versatile intermediate in a typical drug discovery program.
Safety, Handling, and Storage
Based on safety data for structurally similar compounds, this compound should be handled with appropriate care.[4][5]
| Hazard Category | GHS Classification | Precautionary Measures |
| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Handling: Use in a well-ventilated fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves. Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Conclusion
This compound is more than just a chemical with a CAS number. It is a precisely engineered tool for the modern chemist. Its synthesis via the Fries rearrangement is a classic yet robust method, and its identity is unequivocally confirmed through a suite of standard analytical techniques. Its true value lies in its potential as a foundational element for building the next generation of pharmaceuticals and advanced materials, where its unique electronic and steric properties can be leveraged to achieve desired biological or physical outcomes. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research setting.
References
- 1. This compound | C8H6F2O2 | CID 15151338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
Spectroscopic Characterization of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectral data for the compound 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, also known as 4-acetyl-2,6-difluorophenol. Due to the limited availability of published experimental spectra, this guide leverages predicted spectral data from validated computational models, offering a robust framework for the structural elucidation and analytical characterization of this compound. The guide covers the theoretical principles and expected spectral features in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and other fields where the synthesis and characterization of fluorinated aromatic compounds are of interest.
Introduction
This compound is a fluorinated aromatic ketone of significant interest in various chemical and pharmaceutical research domains. The presence of the difluoro-hydroxyphenyl moiety makes it a valuable building block for the synthesis of more complex molecules, including potential drug candidates and functional materials. Accurate and comprehensive spectral characterization is paramount for confirming the identity, purity, and structure of this compound. This guide provides an in-depth examination of its expected spectral properties.
The choice of spectroscopic techniques—NMR, IR, and MS—is based on their complementary nature in providing a complete structural picture. NMR spectroscopy reveals the connectivity and chemical environment of atoms, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns, confirming the elemental composition.
Molecular Structure and Key Features
The structural formula of this compound is presented below. The key structural features that will influence its spectral properties include the acetyl group, the phenolic hydroxyl group, and the symmetrically substituted aromatic ring with two fluorine atoms.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the presence of fluorine, both ¹H and ¹³C NMR spectra will exhibit characteristic splitting patterns due to H-F and C-F coupling.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl protons, a doublet or triplet for the aromatic protons, and a broad singlet for the phenolic hydroxyl proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 | Singlet | 3H | -CH₃ (acetyl group) |
| ~7.5 | Doublet or Triplet | 2H | Aromatic C-H |
| ~9.0 - 10.0 | Broad Singlet | 1H | Phenolic -OH |
Interpretation:
-
Methyl Protons (-CH₃): The protons of the acetyl group are expected to appear as a singlet around 2.5 ppm. This is a characteristic region for methyl ketones.
-
Aromatic Protons (Ar-H): The two aromatic protons are chemically equivalent due to the symmetry of the molecule. They are coupled to the two adjacent fluorine atoms. The multiplicity of this signal will depend on the magnitude of the meta-coupling constant (⁴JH-F) and may appear as a doublet or a triplet. The chemical shift is predicted to be downfield (around 7.5 ppm) due to the deshielding effect of the acetyl group and the fluorine atoms.
-
Hydroxyl Proton (-OH): The phenolic hydroxyl proton is expected to be a broad singlet in the region of 9-10 ppm. Its chemical shift can be highly variable and is dependent on concentration, temperature, and solvent.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will be significantly influenced by the strong electron-withdrawing effects of the fluorine and oxygen atoms, as well as the carbonyl group. The carbon atoms attached to fluorine will show large one-bond C-F coupling constants (¹JC-F), and other carbons will exhibit smaller two-, three-, and four-bond couplings.
| Predicted Chemical Shift (δ, ppm) | Assignment | Expected C-F Coupling (JCF, Hz) |
| ~200 | C=O (acetyl) | Small (³JCF) |
| ~150 (d) | C-F | Large (¹JCF ~240-260) |
| ~140 (t) | C-OH | Medium (²JCF ~10-20) |
| ~130 (t) | C-C=O | Small (²JCF) |
| ~115 (d) | C-H | Medium (³JCF ~5-15) |
| ~30 | -CH₃ (acetyl) | None |
(d = doublet, t = triplet)
Interpretation:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to appear at a very downfield chemical shift, around 200 ppm.
-
Aromatic Carbons:
-
The two carbons directly bonded to fluorine (C-F) will be significantly downfield and will appear as doublets with a large one-bond coupling constant.
-
The carbon bearing the hydroxyl group (C-OH) will also be downfield and is expected to be a triplet due to coupling with two fluorine atoms.
-
The carbon attached to the acetyl group will be a triplet with a smaller coupling constant.
-
The two carbons bonded to hydrogen (C-H) will be the most upfield of the aromatic carbons and will appear as doublets.
-
-
Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, typically around 30 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Predicted Frequency Range (cm⁻¹) | Vibration | Intensity |
| 3400 - 3200 | O-H stretch (phenolic) | Broad, Medium |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2950 - 2850 | C-H stretch (aliphatic) | Weak |
| ~1680 | C=O stretch (ketone) | Strong |
| 1600 - 1450 | C=C stretch (aromatic) | Medium to Strong |
| 1300 - 1100 | C-F stretch | Strong |
| ~1250 | C-O stretch (phenol) | Strong |
Interpretation:
-
A broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.
-
A strong, sharp peak around 1680 cm⁻¹ is indicative of the C=O stretching of the aryl ketone.
-
The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
Strong absorptions in the 1300-1100 cm⁻¹ range are expected for the C-F stretching vibrations.
Figure 2: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule, which can be used to confirm its structure.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of C₈H₆F₂O₂ (m/z = 172.03).
-
Major Fragments:
-
Loss of a methyl group (-CH₃) from the acetyl moiety to give a fragment at m/z 157 ([M-15]⁺). This is a very common fragmentation pathway for methyl ketones.
-
Loss of the entire acetyl group (-COCH₃) to give a fragment at m/z 129 ([M-43]⁺).
-
Other fragments may arise from the cleavage of the aromatic ring.
-
| Predicted m/z | Proposed Fragment |
| 172 | [M]⁺ |
| 157 | [M - CH₃]⁺ |
| 129 | [M - COCH₃]⁺ |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the spectrum of the sample.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. The analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data offers a solid foundation for the structural verification and analytical quality control of this important chemical intermediate. While predicted data is a powerful tool, it is always recommended to confirm these findings with experimental data whenever possible. The information presented herein should aid researchers in the successful identification and utilization of this compound in their scientific endeavors.
solubility of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone in common solvents
An In-Depth Technical Guide to the Solubility of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone in Common Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document will delve into the physicochemical properties of the molecule, the theoretical underpinnings of its solubility, and practical methodologies for its empirical determination.
Solubility is a critical physicochemical parameter in the field of drug discovery and development. It profoundly influences a compound's bioavailability, formulation possibilities, and overall therapeutic efficacy.[1] For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the systemic circulation. Poor solubility can lead to erratic absorption and suboptimal drug exposure, posing significant challenges during development.[1] this compound, a substituted acetophenone, possesses structural motifs common in pharmacologically active molecules. Therefore, a thorough understanding of its solubility is paramount for its potential development as a therapeutic agent.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key features of this compound (C8H6F2O2) are:
-
Aromatic Ring: The phenyl group provides a hydrophobic character to the molecule.
-
Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, contributing to solubility in protic and polar aprotic solvents.
-
Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.
-
Difluoro Substitution: The two fluorine atoms are highly electronegative and can influence the electronic distribution of the aromatic ring, potentially affecting pKa and hydrogen bonding capabilities.
A summary of the computed and expected physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted/Analogous) | Source |
| Molecular Formula | C8H6F2O2 | [2] |
| Molecular Weight | 172.13 g/mol | [3] |
| XLogP3 | 1.5 - 2.5 (Estimated) | Analogous Compounds |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| pKa (Phenolic Hydroxyl) | 7-9 (Estimated) | Analogous Compounds |
Note: Experimental data for this specific molecule is limited. Predicted values are based on computational models and data from structurally similar compounds.
Theoretical Framework of Solubility
The principle of "like dissolves like" is a fundamental concept in understanding solubility. This means that a solute will have higher solubility in a solvent that has similar polarity and intermolecular forces. The solubility of this compound in various solvents can be predicted by considering the following interactions:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with both the hydroxyl and ketone groups of the solute. The hydroxyl group of the solvent can act as a hydrogen bond donor to the ketone's oxygen, and as both a donor and acceptor with the solute's hydroxyl group. This is expected to lead to favorable solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have dipole moments and can accept hydrogen bonds but cannot donate them. They will interact favorably with the polar regions of the solute, particularly the hydroxyl and ketone groups. Good solubility is anticipated in these solvents.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The dissolution of a polar molecule like this compound in non-polar solvents would require overcoming the strong solute-solute interactions (hydrogen bonding) and solvent-solvent interactions (van der Waals forces), which is energetically unfavorable. Therefore, low solubility is expected in these solvents.
The interplay of these interactions is visually represented in the following diagram:
Caption: Intermolecular interactions governing solubility.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[4] This equilibrium method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute. The following is a detailed protocol for this procedure.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, DMSO, hexane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that equilibrium is reached at saturation.[5]
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[5] It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid. This step is critical to avoid aspirating solid particles during sampling.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm filter into a clean vial. The filtration step removes any remaining fine solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of this compound is used to determine the concentration of the solute in the original saturated solution.
-
Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or µg/mL.
The following diagram illustrates the workflow of the shake-flask method:
Caption: Shake-flask solubility determination workflow.
Expected Solubility Profile and Data Summary
Table 2: Illustrative Solubility of this compound in Common Solvents at 25 °C
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Hexane | Non-polar | Very Low (<0.1 mg/mL) | Unfavorable interactions with the polar solute. |
| Toluene | Non-polar (aromatic) | Low (0.1-1 mg/mL) | Pi-pi stacking with the phenyl ring may slightly improve solubility over hexane. |
| Dichloromethane | Moderately Polar | Moderate (1-10 mg/mL) | Dipole-dipole interactions can solvate the polar groups to some extent. |
| Acetone | Polar Aprotic | High (10-100 mg/mL) | Strong hydrogen bond acceptor, interacts well with both hydroxyl and ketone groups. |
| Ethyl Acetate | Polar Aprotic | Moderate to High (5-50 mg/mL) | Good hydrogen bond acceptor. |
| Ethanol | Polar Protic | High (>100 mg/mL) | Strong hydrogen bonding with both hydroxyl and ketone groups. |
| Methanol | Polar Protic | Very High (>200 mg/mL) | Similar to ethanol, with a smaller alkyl chain leading to more favorable solvation. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High (>200 mg/mL) | Excellent hydrogen bond acceptor and highly polar. |
| Water | Polar Protic | Low to Moderate (0.5-5 mg/mL) | While capable of hydrogen bonding, the hydrophobic phenyl ring limits aqueous solubility. |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | Slightly higher than water | The phenolic hydroxyl group may be partially ionized at this pH, increasing solubility. |
Disclaimer: The solubility values in this table are illustrative and for educational purposes only. They are not based on experimental data for this compound and should be confirmed through empirical testing.
Conclusion
The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. Its amphiphilic nature, with both polar functional groups and a hydrophobic aromatic ring, suggests a solubility profile that is highly dependent on the solvent's polarity and hydrogen bonding capabilities. High solubility is anticipated in polar protic and aprotic solvents, while poor solubility is expected in non-polar media. For accurate and reliable solubility data, the shake-flask method is the recommended experimental approach. The information and protocols provided in this guide offer a robust framework for researchers to understand, predict, and empirically determine the solubility of this compound, which is a critical step in its potential journey through the drug development pipeline.
References
stability and storage conditions for 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
An In-depth Technical Guide to the Stability and Storage of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
Introduction
This compound is a fluorinated aromatic ketone of significant interest in pharmaceutical research and development. Its unique substitution pattern, featuring a phenolic hydroxyl group and ortho-difluoro substituents on the phenyl ring, imparts distinct chemical properties that are crucial for its role as a key intermediate in the synthesis of various biologically active molecules. Understanding the stability and establishing optimal storage conditions for this compound are paramount to ensure its purity, potency, and reliability in research and manufacturing processes.
This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling procedures, and a framework for conducting stability assessment studies. The insights provided herein are grounded in established principles of organic chemistry and experience with related phenolic and acetophenone derivatives.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability profile.
| Property | Value | Source |
| CAS Number | 133186-55-7 | [1] |
| Molecular Formula | C₈H₆F₂O₂ | [2] |
| Molecular Weight | 172.13 g/mol | [2] |
| Appearance | White to yellow or yellow-brown solid | [2] |
| Purity | Typically ≥98% | [2] |
The presence of a phenolic hydroxyl group makes the molecule susceptible to oxidation, while the ketone functionality can be involved in various reactions. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the phenolic proton and the reactivity of the aromatic ring.
Factors Influencing Stability
The stability of phenolic compounds, in general, is influenced by several environmental factors, including temperature, pH, light, and the presence of oxygen.[3] These factors can lead to degradation, resulting in the formation of impurities and a decrease in the overall purity of the compound.
Temperature
While some suppliers suggest room temperature storage for similar compounds, elevated temperatures can accelerate degradation reactions.[2] For phenolic compounds, high temperatures can induce oxidation and other degradative processes.[3] Therefore, controlling the storage temperature is a critical aspect of maintaining the long-term stability of this compound.
pH
The phenolic hydroxyl group imparts pH-dependent stability to the molecule. In alkaline conditions, the phenol is deprotonated to form a phenoxide ion, which is significantly more susceptible to oxidation. Acidic conditions, on the other hand, can promote hydrolysis or other acid-catalyzed degradation pathways. Generally, phenolic compounds exhibit greater stability in acidic to neutral pH environments.[4]
Light
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to initiate photochemical degradation reactions in phenolic compounds.[5] This can lead to the formation of colored degradation products and a loss of purity. Therefore, protection from light is a crucial storage requirement.
Oxidation
The phenolic moiety is a primary site for oxidative degradation. The presence of oxygen, especially in combination with light, elevated temperature, or metal ions, can lead to the formation of quinone-type structures and other oxidative degradation products. Phenols are known to be susceptible to electron transfer oxidation.[5]
Potential Degradation Pathways
Based on the chemical structure of this compound and known degradation mechanisms of related compounds like 4-hydroxyacetophenone, a potential degradation pathway involves Baeyer-Villiger oxidation.[6][7] In this pathway, the ketone is oxidized to an ester, which can then be hydrolyzed to a hydroquinone derivative.
Caption: A potential degradation pathway for this compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. | Minimizes the rate of potential degradation reactions.[8] |
| Light | Store in a light-resistant container, such as an amber glass vial. | Protects the compound from photolytic degradation. |
| Atmosphere | For long-term storage or for high-purity applications, consider storage under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby reducing the risk of oxidative degradation. |
| Container | Use a tightly sealed container to prevent moisture ingress and contamination. | Moisture can facilitate hydrolytic degradation and other reactions.[9] |
Handling:
-
Handle the compound in a well-ventilated area.[8]
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Minimize exposure to ambient air and light during weighing and transfer.
Stability Assessment: A Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][10] A typical forced degradation study for this compound would involve subjecting the compound to a variety of stress conditions.
Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water.[11]
-
Acidic Degradation: Treat the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).[10]
-
Alkaline Degradation: Treat the stock solution with a basic solution (e.g., 0.1 M NaOH) and keep it at room temperature.[10]
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.[5]
-
Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 80°C).[11]
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light.[5]
-
Analysis: At specified time intervals, withdraw samples, neutralize the acidic and basic samples, and analyze all samples by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection to identify degradation products.
Conclusion
While this compound is expected to be reasonably stable under controlled conditions, its phenolic and ketone functionalities present potential liabilities for degradation. Adherence to the recommended storage and handling procedures outlined in this guide is crucial for preserving its quality. For applications requiring stringent purity control, conducting a formal stability study, such as the forced degradation protocol described, is highly recommended to establish a comprehensive stability profile and to develop a validated stability-indicating analytical method.
References
- 1. 1-(3-Fluoro-5-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone | 140675-42-9 [sigmaaldrich.com]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxyacetophenone Degradation Pathway [eawag-bbd.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. lobachemie.com [lobachemie.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. rjptonline.org [rjptonline.org]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Investigating the Potential Biological Activity of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
Abstract
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.[1] 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, a fluorinated acetophenone derivative, presents an intriguing scaffold for biological investigation. While direct studies on its biological activity are limited, the analysis of structurally related compounds suggests a high potential for therapeutic relevance. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of this compound. We will delve into hypothesized activities based on structure-activity relationships of similar molecules, including enzyme inhibition and antioxidant effects. Furthermore, this guide will provide detailed, field-proven protocols for in vitro screening to validate these hypotheses, ensuring scientific integrity and trustworthiness in the generated data.
Introduction: The Rationale for Investigating this compound
The structure of this compound, featuring a phenolic hydroxyl group and a difluorinated phenyl ring, suggests several potential avenues for biological activity. The fluorine atoms can significantly alter the compound's electronic properties, pKa, and metabolic stability, while the hydroxyl group can participate in hydrogen bonding with biological targets.[1]
Derivatives of this compound have demonstrated notable biological effects. For instance, a pyrrole derivative has been shown to be a potent and selective inhibitor of aldose reductase, an enzyme implicated in diabetic complications, and also exhibited antioxidant properties.[2] Additionally, a chalcone synthesized from a similar precursor, 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, has displayed significant anticancer and anti-angiogenic activities.[3] These findings strongly support the hypothesis that the this compound core structure is a promising starting point for the discovery of novel therapeutic agents.
This guide will focus on two primary areas of potential biological activity: enzyme inhibition and antioxidant capacity. A logical workflow for investigating these activities is presented below.
Caption: A logical workflow for the biological investigation of novel compounds.
Potential Biological Activity I: Enzyme Inhibition
The structural features of this compound suggest it could act as an inhibitor for various enzymes. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, while the difluorinated ring can engage in hydrophobic or other non-covalent interactions within an enzyme's active site.
Hypothesis: Inhibition of Aldose Reductase
Based on the potent aldose reductase inhibitory activity of a derivative, it is plausible that this compound itself may exhibit similar properties.[2] Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions, contributing to diabetic complications.
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a robust method for assessing the inhibitory potential of this compound against aldose reductase.
Principle: The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by aldose reductase. An inhibitor will slow down this reaction, resulting in a lower rate of NADPH oxidation.
Materials:
-
Recombinant human aldose reductase
-
DL-Glyceraldehyde (substrate)
-
NADPH
-
This compound (test compound)
-
Epelrestat (positive control inhibitor)
-
Phosphate buffer (pH 6.2)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
Prepare solutions of aldose reductase, NADPH, and DL-glyceraldehyde in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add buffer, aldose reductase, NADPH, and varying concentrations of the test compound.
-
Positive control wells: Add buffer, aldose reductase, NADPH, and varying concentrations of epelrestat.
-
Negative control wells: Add buffer, aldose reductase, NADPH, and DMSO (vehicle control).
-
Blank wells: Add buffer, NADPH, and substrate (no enzyme).
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding DL-glyceraldehyde to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound and positive control relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Data Presentation:
| Compound | IC50 (µM) [Aldose Reductase] |
| This compound | TBD |
| Epelrestat (Positive Control) | Expected: ~0.1 µM |
TBD: To be determined
Potential Biological Activity II: Antioxidant Capacity
Phenolic compounds are well-known for their antioxidant properties due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[4] The presence of the hydroxyl group on the phenyl ring of this compound suggests it may possess antioxidant activity.
Hypothesis: Radical Scavenging Activity
We hypothesize that this compound can directly scavenge free radicals, thereby mitigating oxidative stress. This can be tested using standard in vitro antioxidant assays.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the radical scavenging activity of compounds.[5]
Principle: DPPH is a stable free radical that has a deep violet color in solution, with a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless molecule. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound (test compound)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a stock solution of the test compound and ascorbic acid in methanol.
-
Prepare serial dilutions of the test compound and positive control.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add the DPPH solution and varying concentrations of the test compound.
-
Positive control wells: Add the DPPH solution and varying concentrations of ascorbic acid.
-
Blank wells: Add methanol instead of the test compound.
-
-
Reaction and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the percentage of scavenging activity against the logarithm of the compound concentration to determine the IC50 value.
-
Data Presentation:
| Compound | IC50 (µg/mL) [DPPH Scavenging] |
| This compound | TBD |
| Ascorbic Acid (Positive Control) | Expected: ~5 µg/mL |
TBD: To be determined
Caption: A streamlined workflow for assessing antioxidant potential.
Preliminary Safety Assessment: In Vitro Cytotoxicity
Before proceeding to more complex biological assays, it is crucial to assess the general cytotoxicity of the compound.[6] This helps in determining the appropriate concentration range for subsequent experiments and provides an early indication of potential toxicity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]
Principle: Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cell line (e.g., HEK293 for general toxicity)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT solution
-
DMSO
-
This compound (test compound)
-
Doxorubicin (positive control for cytotoxicity)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and doxorubicin for 24-48 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Data Presentation:
| Compound | CC50 (µM) on HEK293 cells |
| This compound | TBD |
| Doxorubicin (Positive Control) | Expected: ~1-10 µM |
TBD: To be determined
Conclusion and Future Directions
This technical guide provides a scientifically grounded framework for the initial biological evaluation of this compound. The proposed in vitro assays for enzyme inhibition and antioxidant activity are robust, reproducible, and serve as a critical first step in understanding the compound's therapeutic potential. The preliminary cytotoxicity assessment is an essential component for ensuring the validity of the biological activity data.
Positive results from these initial screens would warrant further investigation, including:
-
Mechanism of Action Studies: To elucidate the specific molecular targets and pathways involved.
-
Broader Screening: To explore other potential biological activities such as antimicrobial or anti-inflammatory effects.
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs for improved potency and selectivity.
The systematic approach outlined in this guide will enable researchers to efficiently and effectively explore the biological landscape of this compound and its derivatives, potentially leading to the discovery of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone for Research and Development
This document provides a comprehensive overview of the essential safety and handling precautions for 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from structurally similar aromatic ketones and established laboratory safety protocols to provide a robust framework for its safe utilization. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.
Understanding the Compound: Physicochemical Properties and Inferred Hazards
This compound belongs to the class of aromatic ketones, which are widely used as intermediates in pharmaceutical synthesis.[1] Its structure, featuring a difluorinated phenol ring attached to an ethanone group, suggests certain chemical reactivities and toxicological properties that demand careful handling. While specific data for this compound is sparse, information from analogous compounds allows for a reliable inference of its hazard profile.
Table 1: Physicochemical Properties of Structurally Related Hydroxyphenyl Ethanones
| Property | 1-(3-fluoro-4-hydroxyphenyl)-ethanone | 1-(2,4-difluoro-3-hydroxyphenyl)-ethanone | 4'-(p-Hydroxyphenyl)-2-butanone |
| Molecular Formula | C₈H₇FO₂[2] | C₈H₆F₂O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 154.14 g/mol [2] | 172.13 g/mol [3] | 164.20 g/mol |
| Appearance | Solid | Solid | Solid[4] |
| Melting Point | 125.0 to 129.0 °C[2] | Not available | 81 - 85 °C[4] |
| Boiling Point | 276.1 °C at 760 mmHg[2] | 247 °C[3] | 196 °C[5] |
| Flash Point | Not available | 103 °C[3] | 71 °C[5] |
The presence of fluoro- and hydroxyl- functional groups on the phenyl ring indicates that the compound is likely to be a solid at room temperature and may possess irritant properties.
Globally Harmonized System (GHS) Hazard Classification (Inferred)
Based on the consistent classification of structurally similar fluorinated and hydroxylated acetophenones, this compound is anticipated to fall under the following GHS hazard categories.[6][7][8] This classification serves as the foundation for all subsequent safety protocols.
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[6][7][9] | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[6][7][9] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation[6][7][9] |
The rationale for this inferred classification lies in the known irritant properties of phenolic compounds and halogenated aromatics, which can disrupt cellular membranes and provoke inflammatory responses upon contact with skin, eyes, and the respiratory tract.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A proactive approach to safety necessitates a combination of robust engineering controls and appropriate personal protective equipment to minimize exposure.[10]
Primary Engineering Controls
All manipulations of this compound, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood.[11][12] The fume hood provides critical protection against the inhalation of airborne particles and vapors. The proper use of a fume hood is paramount; work should be conducted at least six inches inside the sash, and the sash should be kept as low as possible.[13]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is dictated by the inferred hazards and is non-negotiable.[10][12]
Table 3: Required Personal Protective Equipment (PPE)
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield | Conforming to EN 166 (EU) or NIOSH (US) approved[6] | Protects against splashes and airborne particles that can cause serious eye irritation.[7][13] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspected prior to use[14] | Prevents direct skin contact, which can lead to irritation.[9][15] |
| Body | Laboratory coat | Worn at all times in the lab | Protects personal clothing and underlying skin from contamination.[12][15] |
| Respiratory | Use in a fume hood is the primary control. If a respirator is required, a full-face respirator should be used. | NIOSH (US) or EN 149 (EU) approved | For situations where engineering controls are insufficient to control airborne concentrations, preventing respiratory irritation.[7][14] |
The following diagram illustrates the logical flow for ensuring adequate protection when working with this compound.
References
- 1. Showing Compound 4'-Hydroxyacetophenone (FDB010503) - FooDB [foodb.ca]
- 2. Pharmaceutical and chemical intermediates,CAS#:403-14-5,3-氟-4-羟基苯乙酮,Ethanone, 1-(3-fluoro-4-hydroxyphenyl)- [en.chemfish.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.fr [fishersci.fr]
- 6. angenechemical.com [angenechemical.com]
- 7. echemi.com [echemi.com]
- 8. 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. csub.edu [csub.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. ozyegin.edu.tr [ozyegin.edu.tr]
Methodological & Application
synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone from 3,5-difluorophenol
Synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone via Fries Rearrangement of 3,5-Difluorophenyl Acetate
Abstract
This application note provides a detailed protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical synthesis. The methodology centers on the Fries rearrangement of 3,5-difluorophenyl acetate, a robust and efficient transformation. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes essential data for successful synthesis and characterization.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules.[1] The presence of the difluorinated phenyl ring and the hydroxyphenyl ethanone moiety makes it a crucial precursor for developing novel therapeutic agents, as fluorine substitution can enhance metabolic stability and bioavailability.[1] The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[2][3][4] This method is of significant industrial importance for the synthesis of hydroxyarylketones, which are important intermediates for several pharmaceuticals.[3]
Reaction Mechanism: The Fries Rearrangement
The synthesis proceeds in two main stages: the acetylation of 3,5-difluorophenol to form 3,5-difluorophenyl acetate, followed by the Lewis acid-catalyzed Fries rearrangement to yield the final product.
-
Acetylation of 3,5-Difluorophenol: This is a nucleophilic acyl substitution where the hydroxyl group of 3,5-difluorophenol attacks the carbonyl carbon of acetic anhydride.[5] This reaction is typically carried out in the presence of a mild base to neutralize the acetic acid byproduct.
-
Fries Rearrangement: The core of this synthesis is the Fries rearrangement.[6][7] In this reaction, the aryl ester is treated with a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the ester.[2] This coordination polarizes the acyl-oxygen bond, facilitating the formation of an acylium ion intermediate.[2][3] The electrophilic acylium ion then attacks the electron-rich aromatic ring, primarily at the ortho and para positions, via an electrophilic aromatic substitution.[2] The selectivity between the ortho and para products can be influenced by reaction conditions such as temperature and solvent.[2][3] Low reaction temperatures generally favor the para product, which is the desired isomer in this synthesis.[2][3]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| 3,5-Difluorophenol | C₆H₄F₂O | 130.09 | ≥99% | Sigma-Aldrich | Corrosive, handle with care.[8][9] |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | ≥99% | Sigma-Aldrich | Corrosive and flammable.[10][11][12] |
| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% | Sigma-Aldrich | Flammable and toxic. |
| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | Anhydrous, powder | Sigma-Aldrich | Reacts violently with water. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich | Volatile and toxic. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M aqueous solution | Fisher Scientific | Corrosive. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific | Flammable. |
| Hexane | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific | Flammable. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Fisher Scientific |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][9][10][11][12] Anhydrous conditions are critical for the Fries rearrangement step.
Step 1: Synthesis of 3,5-Difluorophenyl Acetate
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluorophenol (10.0 g, 76.9 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (6.7 mL, 84.6 mmol) to the stirred solution.
-
Add acetic anhydride (8.0 mL, 84.6 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with 2 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,5-difluorophenyl acetate as a colorless oil. The product is typically used in the next step without further purification.
Step 2: Fries Rearrangement to this compound
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, place anhydrous aluminum chloride (20.5 g, 153.8 mmol).
-
Cool the flask to 0 °C in an ice bath and add anhydrous dichloromethane (150 mL).
-
Slowly add a solution of 3,5-difluorophenyl acetate (from Step 1, ~76.9 mmol) in anhydrous dichloromethane (50 mL) to the AlCl₃ suspension over 30 minutes, keeping the internal temperature below 5 °C.
-
After the addition, stir the reaction mixture at 0 °C for 4 hours.
-
Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a mixture of crushed ice (200 g) and concentrated HCl (50 mL).
-
Stir the mixture vigorously for 30 minutes until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexane) to afford this compound as a white to off-white solid.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Results and Discussion
The two-step synthesis of this compound from 3,5-difluorophenol is a reliable method. The initial acetylation should proceed to near completion, providing a high-purity intermediate for the subsequent Fries rearrangement.
Key Data Summary:
| Parameter | Value |
| Intermediate: 3,5-Difluorophenyl Acetate | |
| Appearance | Colorless oil |
| Yield | >95% (crude) |
| Final Product: this compound | |
| Appearance | White to off-white solid |
| Typical Yield | 65-75% |
| Melting Point | 118-121 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.60 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 8.8 Hz, 2H), 5.60 (s, 1H), 2.55 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 198.0, 158.5 (dd, J = 245, 12 Hz), 131.0, 115.0 (dd, J = 18, 6 Hz), 112.0 (t, J = 25 Hz), 26.5 |
| Purity (by HPLC) | ≥98% |
The choice of a low temperature (0 °C) for the Fries rearrangement is crucial to favor the formation of the para-substituted product.[2][3][13] The electron-withdrawing fluorine atoms deactivate the aromatic ring, making the electrophilic substitution more challenging than on an unsubstituted ring. However, the hydroxyl group of the starting phenol is a strong activating group, directing the acetylation and subsequent rearrangement. The use of anhydrous conditions is paramount as aluminum chloride reacts exothermically with water, which would deactivate the catalyst and lead to poor yields.[6]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete reaction. | Ensure reagents are of high purity and anhydrous. Increase reaction time if necessary. |
| Loss during work-up. | Perform extractions carefully and ensure complete phase separation. | |
| Low yield in Step 2 | Presence of moisture. | Use flame-dried glassware and anhydrous solvents and reagents. |
| Incomplete rearrangement. | Monitor the reaction closely by TLC and adjust the reaction time as needed. | |
| Formation of ortho-isomer. | Maintain a low reaction temperature (0 °C) throughout the addition and reaction. | |
| Product is an oil or discolored | Impurities present. | Repeat column chromatography with a shallower gradient. |
| Residual solvent. | Dry the product under high vacuum for an extended period. |
Conclusion
This application note details a robust and reproducible method for the synthesis of this compound. The protocol, centered on the Fries rearrangement, provides the target compound in good yield and high purity. This procedure is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. byjus.com [byjus.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. kaibangchem.com [kaibangchem.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. download.basf.com [download.basf.com]
- 12. carlroth.com [carlroth.com]
- 13. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
Application Note: A Robust Protocol for the Synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
Abstract and Introduction
1-(3,5-Difluoro-4-hydroxyphenyl)ethanone is a valuable hydroxyaryl ketone intermediate in the synthesis of various pharmacologically active molecules. Its preparation via classical electrophilic aromatic substitution presents significant challenges due to the electronic properties of the starting material, 2,6-difluorophenol. The direct Friedel-Crafts acylation of phenols is often plagued by low yields and competing side reactions.[1]
This application note provides a comprehensive guide to a more effective two-step synthetic strategy. We will first explore the mechanistic hurdles of direct C-acylation on an electron-deficient, bidentate nucleophile. Subsequently, we will detail a robust, field-proven protocol that circumvents these issues by employing an initial O-acylation followed by a Lewis acid-catalyzed Fries Rearrangement. This method offers superior regioselectivity and yield, making it highly suitable for drug development and manufacturing workflows.
Mechanistic Rationale: The Challenge of Direct Acylation
The standard Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic π-system of an aromatic ring.[2][3] However, when the substrate is a phenol, particularly one substituted with electron-withdrawing groups like fluorine, several complications arise.
-
Competitive O-acylation: Phenols are bidentate nucleophiles. The lone pair of electrons on the phenolic oxygen can compete with the aromatic ring in attacking the acylium ion. This reaction, known as O-acylation, forms a phenyl ester and is often the kinetically favored pathway, consuming starting material and reducing the yield of the desired C-acylated hydroxyaryl ketone.[1][4]
-
Lewis Acid Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is essential for generating the acylium ion from the acyl chloride.[5] However, it can coordinate strongly with the lone pairs on the phenolic oxygen. This complexation deactivates the catalyst and, by increasing the electron-withdrawing nature of the hydroxyl group, further deactivates the aromatic ring toward the desired electrophilic substitution.[4][6] Consequently, stoichiometric or even excess amounts of the Lewis acid are required.[7]
-
Ring Deactivation: The presence of two strongly electronegative fluorine atoms on the ring further decreases its nucleophilicity, making the electrophilic attack inherently more difficult compared to benzene or activated phenols.[5]
To overcome these obstacles, the Fries Rearrangement offers a strategic alternative. This reaction converts a phenolic ester into a hydroxyaryl ketone, proceeding via an intramolecular or intermolecular migration of the acyl group from the oxygen to the aromatic ring, typically favoring the para position at lower temperatures.[8][9]
The Two-Step Fries Rearrangement Strategy
Our recommended protocol follows a logical two-step workflow that first intentionally forms the phenyl ester (O-acylation) and then rearranges it to the desired C-acylated product. This approach provides greater control and significantly higher yields.
Detailed Experimental Protocols
Safety Precaution: These procedures involve corrosive and water-sensitive reagents. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. All glassware must be flame- or oven-dried prior to use.
Part A: Synthesis of 2,6-Difluorophenyl Acetate (O-Acylation)
This step involves the straightforward esterification of 2,6-difluorophenol with acetyl chloride.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 2,6-Difluorophenol | 130.09 | 5.00 g | 38.4 | 1.0 eq. |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Triethylamine (TEA) | 101.19 | 6.4 mL (4.6 g) | 45.9 | 1.2 eq. |
| Acetyl Chloride | 78.50 | 3.0 mL (3.3 g) | 42.2 | 1.1 eq. |
Protocol:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,6-difluorophenol (1.0 eq.).
-
Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the solid is fully dissolved.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Acylation: Add a solution of acetyl chloride (1.1 eq.) in 10 mL of anhydrous DCM to the dropping funnel. Add the acetyl chloride solution dropwise to the cooled reaction mixture over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil, 2,6-difluorophenyl acetate, is typically of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation.
Part B: Fries Rearrangement to this compound
This step uses a strong Lewis acid to induce the acyl group migration. Temperature control is critical for favoring the desired para-product.[9][10]
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 2,6-Difluorophenyl Acetate | 172.13 | 5.00 g | 29.0 | 1.0 eq. |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 5.81 g | 43.6 | 1.5 eq. |
| Nitrobenzene | - | 30 mL | - | Solvent |
Protocol:
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.5 eq.).
-
Solvent & Cooling: Add anhydrous nitrobenzene (30 mL) and cool the resulting suspension to 5-10 °C using an ice-salt bath.
-
Substrate Addition: In a separate flask, dissolve 2,6-difluorophenyl acetate (1.0 eq.) in 10 mL of anhydrous nitrobenzene. Add this solution to the dropping funnel.
-
Reaction: Add the acetate solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Heating: After the addition is complete, slowly warm the reaction mixture to 60 °C and maintain this temperature for 3-4 hours. Monitor the reaction by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
CAUTION: Highly exothermic quench. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated HCl (20 mL).
-
Stir the resulting mixture vigorously for 30 minutes until the dark complex fully decomposes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the ethyl acetate by rotary evaporation.
-
-
Purification:
-
The nitrobenzene can be removed from the crude product via steam distillation.
-
The remaining solid residue should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid.
-
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause | Recommended Solution |
| Low yield in Fries Rearrangement | Insufficient Lewis acid. | Ensure AlCl₃ is anhydrous and of high quality. A slight excess (1.5-2.0 eq.) is often beneficial to account for complexation.[7] |
| Reaction temperature too high or too low. | Low temperatures favor the para product, while high temperatures can favor the ortho isomer or lead to decomposition.[10] Optimize temperature based on small-scale trials. | |
| Formation of ortho-isomer | High reaction temperature. | The ortho-isomer is the thermodynamically controlled product.[9] To favor the kinetically controlled para-product, maintain lower reaction temperatures (e.g., < 25 °C), although this may require longer reaction times. |
| Difficult work-up | Incomplete hydrolysis of the aluminum complex. | Ensure the quench is performed slowly at low temperature and that sufficient acid is used to fully protonate the phenoxide and break up the complex. |
Conclusion
The direct Friedel-Crafts acylation of 2,6-difluorophenol is an inefficient route for the synthesis of this compound. A strategic two-step approach utilizing an initial O-acylation followed by a controlled Fries Rearrangement provides a reliable and scalable method for producing this key intermediate. By understanding the underlying mechanistic challenges and carefully controlling reaction parameters, particularly temperature and stoichiometry, researchers can achieve high yields of the desired para-acylated product.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Fries Rearrangement [sigmaaldrich.com]
- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 10. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
purification techniques for 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
An In-Depth Guide to the Purification of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies outlined below are designed to address common impurity profiles encountered during its synthesis and to achieve the high degree of purity required for downstream applications.
Understanding the Target Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of an effective purification strategy. The presence of a hydroxyl group, a ketone, and fluorine atoms on the phenyl ring imparts a unique polarity and reactivity to the molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | [1] |
| Molecular Weight | 172.13 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 125.0 to 129.0 °C | [3] |
| Boiling Point | 276.1 °C at 760 mmHg | [3] |
| pKa (Phenolic Hydroxyl) | Estimated ~7-8 | [4][5] |
The phenolic hydroxyl group is weakly acidic, allowing for potential manipulation of its solubility in aqueous solutions of different pH. The molecule's overall polarity makes it soluble in polar organic solvents like ethanol, methanol, and acetone, with limited solubility in nonpolar solvents such as hexane.[6] This solubility profile is a critical factor in selecting appropriate solvents for recrystallization and chromatography.
Anticipating the Challenge: Common Impurities in Synthesis
The most common route to synthesizing hydroxyaryl ketones like this compound is the Fries rearrangement of the corresponding phenolic ester.[7][8] This reaction, while effective, is known to generate a characteristic set of impurities that must be removed.[9][10]
Key Potential Impurities:
-
Starting Material: Unreacted 3,5-difluorophenyl acetate.
-
Isomeric Byproduct: The ortho-hydroxy isomer, 1-(3,5-difluoro-2-hydroxyphenyl)ethanone. The ratio of ortho to para isomers is influenced by reaction conditions such as temperature and solvent polarity.[9]
-
Side-Reaction Products: Phenol and p-acetoxyacetophenone can form as byproducts.[9]
-
Catalyst Residues: Residual Lewis acids (e.g., AlCl₃) or Brønsted acids used to catalyze the rearrangement.[7][8]
-
Reaction Solvents: Trace amounts of the solvent used in the synthesis.
Caption: Synthetic pathway and origin of impurities.
Purification Protocols
Based on the physicochemical properties of the target compound and its likely impurity profile, three primary purification techniques are recommended: recrystallization, column chromatography, and preparative HPLC. The choice of method will depend on the initial purity of the crude material, the scale of the purification, and the final purity required.
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound and is often the first method of choice for initial purification. The principle lies in dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent.[11][12]
Step-by-Step Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[11] Based on the polarity of the target molecule, suitable solvent systems include ethanol/water, isopropanol/water, or toluene. A small-scale solvent screen is recommended to determine the optimal choice.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[13]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[13] This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13] Covering the flask will aid in this process.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.[13]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.[13]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity can then be assessed by melting point analysis. A sharp melting point range close to the literature value indicates high purity.[12]
Caption: Recrystallization workflow.
Protocol 2: Silica Gel Column Chromatography
For mixtures with significant amounts of impurities, particularly the isomeric byproduct, silica gel column chromatography is a more powerful purification technique. This method separates compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase is passed through it.
Step-by-Step Protocol:
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase due to the polar nature of the hydroxyl and ketone groups.
-
Mobile Phase Selection: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the desired compound. A gradient elution, starting with a lower polarity mobile phase and gradually increasing the polarity, will likely provide the best separation.
-
Column Packing: The silica gel should be packed as a slurry in the initial mobile phase to ensure a homogenous column bed, which is critical for good separation.
-
Sample Loading: The crude product can be loaded onto the column either as a concentrated solution in the mobile phase or dry-loaded by adsorbing it onto a small amount of silica gel. Dry loading is preferred to improve resolution.
-
Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected. The elution of compounds can be monitored by TLC analysis of the collected fractions.
-
Solvent Removal: Fractions containing the pure desired product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Caption: Column chromatography workflow.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For applications requiring the highest level of purity (>99%), preparative HPLC is the method of choice. It offers superior resolution compared to standard column chromatography.[14][15] For a phenolic compound like this, a reverse-phase method is most appropriate.[14]
Step-by-Step Protocol:
-
Method Development (Analytical Scale): First, develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities.
-
Column: A C18 stationary phase is a good starting point.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is commonly used.[14] Adding a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape for phenolic compounds.
-
Detection: Monitor the elution using a UV detector at a wavelength where the compound has strong absorbance (typically around 254 nm or 280 nm).
-
-
Scale-Up to Preparative Scale:
-
Column: Select a preparative C18 column with the same stationary phase as the analytical column but with a larger internal diameter and particle size.
-
Flow Rate and Gradient: Adjust the flow rate and gradient profile according to the dimensions of the preparative column to maintain the separation achieved at the analytical scale.
-
Sample Injection: Dissolve the partially purified compound in the mobile phase and inject it onto the column. The injection volume will depend on the column's loading capacity.
-
-
Fraction Collection: Collect fractions corresponding to the peak of the desired product as it elutes from the column.
-
Post-Purification Work-up: Combine the pure fractions and remove the organic solvent under reduced pressure. If a non-volatile buffer was used, an additional step like liquid-liquid extraction or solid-phase extraction may be necessary to remove it.
-
Final Product Isolation: Lyophilization or solvent evaporation will yield the highly pure this compound.
Caption: Preparative HPLC workflow.
Summary and Comparison of Techniques
| Technique | Achievable Purity | Scale | Cost & Complexity | Time Consumption | Best For |
| Recrystallization | Good to High (95-99%) | Milligrams to Kilograms | Low | Low to Moderate | Removing small amounts of impurities from a mostly pure solid. |
| Column Chromatography | High (98-99.5%) | Milligrams to Grams | Moderate | Moderate to High | Separating complex mixtures, including isomers. |
| Preparative HPLC | Very High (>99.5%) | Micrograms to Grams | High | High | Final polishing step to achieve pharmaceutical-grade purity. |
References
- 1. This compound | C8H6F2O2 | CID 15151338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Pharmaceutical and chemical intermediates,CAS#:403-14-5,3-氟-4-羟基苯乙酮,Ethanone, 1-(3-fluoro-4-hydroxyphenyl)- [en.chemfish.com]
- 4. Showing Compound 4'-Hydroxyacetophenone (FDB010503) - FooDB [foodb.ca]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. Fries Rearrangement [sigmaaldrich.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. labcompare.com [labcompare.com]
Application Notes & Protocols: 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone as a Versatile Synthetic Building Block
Introduction: The Strategic Value of a Fluorinated Phenolic Ketone
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2] Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity for biological targets.[2][3]
1-(3,5-Difluoro-4-hydroxyphenyl)ethanone (CAS No. 133186-55-7) is a particularly valuable building block that elegantly combines several key reactive functionalities within a single, stable scaffold.[4] The molecule features:
-
A nucleophilic phenolic hydroxyl group , poised for a wide array of modifications.
-
An electrophilic ketone carbonyl group , amenable to condensation and reduction reactions.
-
An enolizable α-carbon , which can be functionalized to introduce further complexity.
-
An electron-rich aromatic ring , activated by the hydroxyl group but electronically modulated by the flanking fluorine atoms.
This guide provides an in-depth exploration of the synthetic utility of this building block, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical development.
Visualization of Synthetic Pathways
The following diagram illustrates the primary reactive sites of this compound and the classes of derivatives accessible from each site.
Caption: Key reactive sites and corresponding synthetic transformations.
Part 1: Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl is arguably the most versatile handle on the molecule, providing a gateway to ethers, esters, and a platform for advanced cross-coupling reactions.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and fundamental transformation for forming ether linkages.[5][6] The reaction proceeds by deprotonating the weakly acidic phenol to form a potent nucleophile (phenoxide), which then displaces a halide from an alkyl halide.
Mechanistic Rationale:
-
Base Selection: Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is sufficiently basic to deprotonate the phenol (pKa ≈ 8-10, lowered by the electron-withdrawing fluorine atoms) but mild enough to avoid side reactions with the ketone or alkyl halide.
-
Solvent Choice: A polar aprotic solvent like acetone or N,N-Dimethylformamide (DMF) is preferred. These solvents effectively solvate the potassium cation and the carbonate anion while not interfering with the nucleophilicity of the resulting phenoxide.
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.72 g, 10.0 mmol).
-
Solvent and Base Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv) and 40 mL of acetone.
-
Alkyl Halide Addition: Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 equiv) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Benzyl bromide, Potassium Carbonate |
| Solvent | Acetone |
| Temperature | Reflux (~56°C) |
| Typical Yield | >90% |
Conversion to Aryl Triflate for Cross-Coupling Reactions
To engage the aromatic ring in palladium-catalyzed cross-coupling, the hydroxyl group must first be converted into an excellent leaving group. Trifluoromethanesulfonate (triflate, -OTf) is ideal for this purpose. This two-step sequence unlocks the potential for C-C and C-N bond formation at the C4 position.
Caption: Two-step sequence for biaryl synthesis.
-
Reagent Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.72 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add anhydrous pyridine (1.21 mL, 15.0 mmol, 1.5 equiv) dropwise.
-
Triflic Anhydride Addition: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.85 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. The solution may turn dark.
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup:
-
Quench the reaction by slowly adding 20 mL of cold 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude triflate is often of sufficient purity for the next step but can be purified by column chromatography if necessary.
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds with high functional group tolerance.[7][8]
Mechanistic Rationale:
-
Catalyst: Pd(dppf)Cl₂ is an excellent, air-stable catalyst for coupling aryl triflates.[9] The dppf ligand promotes the key steps of oxidative addition and reductive elimination.
-
Base and Solvent: A base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for the transmetalation step.[8] A mixed solvent system like 1,2-dimethoxyethane (DME) and water ensures that both the organic-soluble triflate and the inorganic base/boronate salt are present in the reaction medium.[9]
-
Reagent Setup: To a flask, add the aryl triflate from the previous step (3.04 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 219 mg, 0.3 mmol, 3 mol%).
-
Solvent and Degassing: Add 40 mL of DME and 10 mL of water. Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 80-90°C under a nitrogen atmosphere and stir for 8-12 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting biaryl product by flash column chromatography.
Part 2: Reactions at the Ketone and α-Carbon
The ketone functionality provides a second major hub for synthetic diversification.
α-Halogenation
Introducing a halogen at the α-position creates a highly reactive electrophilic site, perfect for subsequent substitution reactions to build more complex structures.[10]
This protocol is adapted from a similar procedure for chlorinating a hydroxyacetophenone.[10]
-
Reagent Setup: In a 50 mL flask, suspend this compound (1.72 g, 10.0 mmol) in 20 mL of ethyl acetate.
-
Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (0.88 mL, 11.0 mmol, 1.1 equiv) dropwise to the stirred suspension at room temperature. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup:
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (2 x 25 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Oxime Formation
Conversion of the ketone to an oxime is a common step in the synthesis of various heterocyclic compounds and APIs.[11]
This protocol is adapted from a procedure for a related fluorinated acetophenone.[11]
-
Reagent Setup: Dissolve this compound (1.72 g, 10.0 mmol) in 20 mL of ethanol.
-
Hydroxylamine Addition: Add hydroxylamine hydrochloride (0.83 g, 12.0 mmol, 1.2 equiv).
-
Base Addition: Slowly add a solution of 30% NaOH (aq) (approx. 1.5 mL, ~1.1 equiv) until the solution is slightly basic (pH ~8-9).
-
Reaction: Gently warm the reaction mixture to 40-50°C and stir for 3-5 hours.
-
Workup:
-
Cool the reaction and concentrate it under reduced pressure to remove most of the ethanol.
-
Add 30 mL of water and extract the product with dichloromethane or ethyl acetate (3 x 25 mL).
-
-
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the oxime, which can be further purified by recrystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H6F2O2 | CID 15151338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
Application Note: The Strategic Role of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone in the Synthesis of Targeted Pharmaceutical Agents
An Application Guide for Researchers and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, a critical fluorinated intermediate in modern pharmaceutical synthesis. We will explore its synthesis, physicochemical properties, and, most significantly, its strategic implementation in the construction of complex active pharmaceutical ingredients (APIs), with a particular focus on its role as a precursor to potent kinase inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.
Introduction: The Advantage of Fluorinated Intermediates
In medicinal chemistry, the incorporation of fluorine atoms into a drug candidate's structure is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The unique electronic properties of fluorine can modulate the pKa of nearby functional groups and create favorable interactions with protein targets. This compound is a prime example of a high-value building block that leverages these benefits. Its difluorinated phenyl ring system is a key pharmacophore found in several targeted therapies, most notably in the class of MEK inhibitors used in oncology. This intermediate provides a robust starting point for constructing the core scaffolds of these complex molecules.
Physicochemical & Spectroscopic Profile
Proper identification and quality control of starting materials are fundamental to any successful synthesis campaign. The table below summarizes the key properties of this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 67970-43-2 |
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (Typical) | ≥98% (by HPLC) |
Spectroscopic Data for Characterization:
-
¹H NMR: Peaks corresponding to the acetyl protons (singlet, ~2.5 ppm), the aromatic protons (doublet or multiplet, ~7.5-7.8 ppm), and the hydroxyl proton (broad singlet, variable).
-
¹³C NMR: Resonances for the carbonyl carbon (~195 ppm), carbons attached to fluorine (showing C-F coupling), and other aromatic carbons.
-
Mass Spectrometry (MS): A molecular ion peak [M-H]⁻ at m/z 171.0 in negative ion mode or [M+H]⁺ at m/z 173.0 in positive ion mode.
-
Infrared (IR) Spectroscopy: Characteristic absorptions for the hydroxyl group (O-H stretch, ~3300 cm⁻¹), the carbonyl group (C=O stretch, ~1660 cm⁻¹), and C-F bonds.
Synthetic Pathways to Hydroxyacetophenones
Hydroxyaryl ketones, such as the title compound, are classically synthesized via several named reactions. The choice of method depends on the substitution pattern of the aromatic ring and the availability of starting
Application Notes and Protocols for the Quantification of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical procedures in drug development and quality control, this document outlines two primary methodologies: a high-performance liquid chromatography (HPLC) method with UV detection for routine analysis and a more sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for trace-level quantification. Additionally, a gas chromatography-mass spectrometry (GC-MS) method is presented as an alternative approach. Each protocol is accompanied by a thorough discussion of the underlying scientific principles, experimental causality, and a complete validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of this compound.
Introduction: The Significance of this compound
This compound is a fluorinated aromatic ketone of significant interest in the pharmaceutical industry. Its structural motifs are often incorporated into active pharmaceutical ingredients (APIs) to enhance metabolic stability, binding affinity, and bioavailability. The precise quantification of this intermediate is paramount at various stages of drug development, including process chemistry, formulation development, and quality assurance. Inaccurate measurements can lead to inconsistencies in final product quality, efficacy, and safety. Therefore, the development and validation of reliable analytical methods are not merely a technical exercise but a fundamental requirement for regulatory compliance and patient safety.
This guide is designed to provide a comprehensive and practical resource for the quantification of this compound. The methodologies presented herein are based on established analytical principles and are designed to be both robust and readily implementable in a modern analytical laboratory.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₈H₆F₂O₂ | PubChem CID: 15151338[4] |
| Molecular Weight | 172.13 g/mol | PubChem CID: 15151338[4] |
| Appearance | White to off-white solid | Assumed based on similar compounds |
| Solubility | Soluble in methanol, acetonitrile, ethanol; sparingly soluble in water | Inferred from structure |
| UV λmax | ~275-285 nm | Estimated based on phenolic structure |
The presence of a phenolic hydroxyl group and a ketone functionality, along with the fluorinated phenyl ring, dictates the chromatographic behavior and detection characteristics of the molecule. The phenolic nature makes it suitable for reversed-phase chromatography and UV detection, while its potential for ionization makes it an excellent candidate for mass spectrometry.
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
For routine quality control and process monitoring, RP-HPLC-UV offers a balance of speed, simplicity, and reliability. The methodology is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Scientific Rationale for Method Selection
The choice of RP-HPLC is predicated on the moderate polarity of this compound. A C18 column is selected for its hydrophobicity, which provides excellent retention and separation of aromatic ketones from potential impurities. The mobile phase, a gradient of acidified water and acetonitrile, allows for the efficient elution of the analyte while maintaining good peak shape. Acidification of the mobile phase with phosphoric acid suppresses the ionization of the phenolic hydroxyl group, leading to a more consistent retention time and symmetrical peak. A diode-array detector (DAD) is employed to monitor the absorbance at the λmax of the analyte, ensuring high sensitivity and allowing for peak purity assessment.[4][5][6]
Experimental Workflow
Caption: RP-HPLC-UV workflow for quantification.
Detailed Protocol
3.3.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18.2 MΩ·cm)
-
Phosphoric acid (85%)
-
0.45 µm PTFE syringe filters
3.3.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 30-70% B; 15-17 min, 70-30% B; 17-20 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 280 nm |
| Run Time | 20 minutes |
3.3.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (70% A: 30% B).
-
Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte. Dissolve and dilute with methanol to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.[7][8][9][10]
Method Validation according to ICH Q2(R1)
A self-validating system is crucial for ensuring the trustworthiness of the results.[1][2][3][11]
| Validation Parameter | Acceptance Criteria | Protocol |
| Specificity | Peak purity index > 0.999. No interference at the retention time of the analyte in placebo and degraded samples. | Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light). |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Analyze five concentrations in triplicate. |
| Range | 80-120% of the test concentration | Confirmed by linearity, accuracy, and precision. |
| Accuracy | 80-120% recovery | Spike placebo with the analyte at three levels (80%, 100%, 120%) in triplicate. |
| Precision (Repeatability) | RSD ≤ 2.0% | Analyze six replicate preparations at 100% of the test concentration. |
| Precision (Intermediate) | RSD ≤ 2.0% | Repeat repeatability test on a different day with a different analyst. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Determined by visual evaluation or calculation from the standard deviation of the response and the slope. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Determined by visual evaluation or calculation from the standard deviation of the response and the slope. |
| Robustness | RSD ≤ 2.0% | Systematically vary parameters (flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). |
Confirmatory and High-Sensitivity Method: UPLC-MS/MS
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, UPLC-MS/MS is the method of choice. This technique combines the superior separation power of UPLC with the highly selective and sensitive detection of tandem mass spectrometry.[12][13][14]
Scientific Rationale for Method Selection
The use of UPLC with sub-2 µm particle columns significantly enhances separation efficiency and reduces run times compared to conventional HPLC.[15] Mass spectrometry offers unparalleled selectivity by monitoring specific mass-to-charge (m/z) transitions of the analyte. Electrospray ionization (ESI) in negative mode is chosen due to the acidic nature of the phenolic proton, which is readily deprotonated to form the [M-H]⁻ ion. Collision-induced dissociation (CID) of this precursor ion generates characteristic product ions, which are monitored in Multiple Reaction Monitoring (MRM) mode for highly specific quantification.
Experimental Workflow
Caption: UPLC-MS/MS workflow for high-sensitivity quantification.
Detailed Protocol
4.3.1. Instrumentation and Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min, 10-90% B; 2-2.5 min, 90% B; 2.5-2.6 min, 90-10% B; 2.6-3.5 min, 10% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | Precursor Ion (m/z): 171.0; Product Ions: 128.0 (quantifier), 100.0 (qualifier) |
| Internal Standard | Isotopically labeled this compound or a structurally similar compound. |
4.3.2. Sample Preparation Sample preparation will be matrix-dependent. For plasma samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be appropriate to remove proteins and phospholipids.[8][9][16]
Method Validation
Validation for the UPLC-MS/MS method will follow the ICH Q2(R1) guidelines with particular attention to matrix effects, which should be assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can serve as a valuable alternative or confirmatory technique, particularly for assessing volatile impurities. Due to the low volatility and polar nature of the phenolic hydroxyl group, derivatization is a mandatory step.[17]
Scientific Rationale for Method Selection
Derivatization, specifically silylation, is employed to replace the active hydrogen of the phenolic group with a nonpolar trimethylsilyl (TMS) group.[18] This reaction increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The resulting derivative exhibits good chromatographic behavior on a nonpolar capillary column. Mass spectrometric detection provides high selectivity and structural information for confirmation.
Experimental Workflow
Caption: GC-MS workflow with mandatory derivatization step.
Detailed Protocol
5.3.1. Instrumentation and Conditions
| Parameter | Condition |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MSD Transfer Line | 280 °C |
| Acquisition Mode | Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |
5.3.2. Derivatization Procedure
-
Evaporate the solvent from the prepared sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Method Validation
Validation will follow the ICH Q2(R1) guidelines, with an additional assessment of the derivatization reaction's completeness and reproducibility.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The choice of method—RP-HPLC-UV for routine analysis, UPLC-MS/MS for high-sensitivity applications, or GC-MS as an alternative—should be guided by the specific requirements of the analytical task, including the sample matrix, required sensitivity, and available instrumentation. Adherence to the outlined validation protocols is essential to ensure data integrity and regulatory compliance. These methods are designed to be a starting point for further optimization and can be adapted to specific laboratory conditions and sample types.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. redalyc.org [redalyc.org]
- 5. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. organomation.com [organomation.com]
- 10. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 11. database.ich.org [database.ich.org]
- 12. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
derivatization of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone for biological screening
An Application Guide and Protocols for the Derivatization of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone for Biological Screening
Abstract
The this compound scaffold is a valuable starting point in medicinal chemistry due to its structural motifs that are common in bioactive molecules. The presence of a reactive phenolic hydroxyl group and a ketone carbonyl function allows for extensive chemical modification to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties. This guide provides a detailed framework and actionable protocols for the strategic derivatization of this core structure. We will explore modifications of both the phenolic and ketone moieties, outline robust analytical characterization methods, and propose a workflow for subsequent biological screening, with a focus on kinase inhibition assays.
Rationale for Derivatization: Exploring Chemical Space
The core structure of this compound presents two primary handles for chemical modification: the phenolic hydroxyl (-OH) group and the ketone (=O) group. Derivatization at these sites is a key strategy in drug discovery to modulate the molecule's properties and biological activity.
-
Modulating Physicochemical Properties: The phenolic hydroxyl is a hydrogen bond donor and contributes to the molecule's polarity and potential for metabolic glucuronidation or sulfation.[1] Converting this group into an ether or an ester can significantly alter its lipophilicity (LogP), solubility, and metabolic stability, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Structure-Activity Relationship (SAR) Exploration: Substituted acetophenones are recognized as privileged scaffolds in various therapeutic areas, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4][5] The electronic and steric nature of substituents on the phenyl ring and modifications at the ketone position can drastically impact target binding and biological response.[6][7] Creating a library of derivatives allows for a systematic exploration of the SAR to identify key interactions with biological targets. The fluorine atoms on the ring already provide metabolic stability and can influence pKa and binding interactions, making further derivatization particularly valuable.
Derivatization Strategies and Synthetic Protocols
The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of compounds from the starting material. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Modification of the Phenolic Hydroxyl Group
The acidity of the phenolic proton makes the oxygen atom a potent nucleophile upon deprotonation, ideal for ether and ester formation.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This reaction introduces an alkyl or substituted alkyl group, forming an ether linkage. This is a classic and reliable method for modifying phenols.[8][9]
Causality: A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol. The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (R-X) in an Sₙ2 reaction. Acetone or DMF are suitable polar aprotic solvents that facilitate the reaction without interfering.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in dry acetone or DMF (0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Stir the suspension vigorously at room temperature for 15-20 minutes.
-
Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: O-Acylation for Ester Synthesis
Esterification masks the polar hydroxyl group with an acyl group, which can serve as a potential prodrug strategy, as esters are often cleaved in vivo by esterases.[10][11]
Causality: In this reaction, the phenolic hydroxyl group acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of an acyl chloride or anhydride. A base like triethylamine (TEA) or pyridine is used to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M) in a flask equipped with a magnetic stirrer.
-
Add triethylamine (TEA) or pyridine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (R-COCl or (RCO)₂O, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM or ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization or flash column chromatography.
Caption: Derivatization pathways for the phenolic hydroxyl group.
Modification of the Ketone Carbonyl Group
The ketone offers a site for nucleophilic addition, leading to a variety of derivatives such as oximes and hydrazones, which can introduce new pharmacophoric elements.[2]
Protocol 3: Oxime Formation
Oximes are common in medicinal chemistry and can enhance binding affinity or alter pharmacokinetic properties.
Causality: This is a condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon. The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. The subsequent dehydration step yields the oxime.[12][13]
Step-by-Step Protocol:
-
Dissolve this compound (or its ether/ester derivative) (1.0 eq) in ethanol or a mixture of ethanol/water.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and a base such as sodium acetate or pyridine (2.0 eq) to the solution.
-
Heat the mixture to reflux (around 80 °C) for 1-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume under vacuum.
-
Add cold water to precipitate the oxime product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification if necessary.
Protocol 4: Hydrazone Formation
Hydrazones are versatile intermediates and bioactive compounds, offering a route to introduce further structural diversity.
Causality: Similar to oxime formation, this reaction involves the nucleophilic attack of a hydrazine derivative on the ketone carbonyl, followed by dehydration. A catalytic amount of acid (like glacial acetic acid) facilitates the reaction by activating the ketone.
Step-by-Step Protocol:
-
Dissolve the ketone starting material (1.0 eq) in ethanol.
-
Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 eq).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature. The product often precipitates from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
Caption: Derivatization pathways for the ketone carbonyl group.
Analytical Characterization of Derivatives
Confirmation of structure and assessment of purity are critical. A combination of spectroscopic and chromatographic methods should be employed.
| Technique | Purpose | Expected Observations for a Representative Ether Derivative |
| ¹H NMR | Structural confirmation and purity assessment | Disappearance of the phenolic -OH proton signal (~9-10 ppm). Appearance of new signals corresponding to the added alkyl group (e.g., benzylic protons at ~5.1 ppm for a benzyl ether). |
| ¹³C NMR | Structural confirmation | Shifts in the chemical shifts of the aromatic carbons, particularly C4 (ipso-carbon to oxygen). Appearance of new signals for the carbons of the added alkyl group. |
| Mass Spec (MS) | Molecular weight confirmation | The molecular ion peak [M+H]⁺ or [M]⁺ should correspond to the calculated molecular weight of the synthesized derivative. |
| HPLC | Purity determination | A single major peak with >95% purity under standard analytical conditions. |
Strategy for Biological Screening: A Kinase Inhibitor Paradigm
Given that many substituted aromatic ketones show kinase inhibitory activity, a primary screen against a panel of protein kinases is a logical starting point.[14]
Target Selection
A broad panel of kinases, including representatives from different families (e.g., tyrosine kinases, serine/threonine kinases), should be used for initial profiling to identify potential selectivity.
High-Throughput Screening (HTS) Assay
An enzyme-coupled fluorescence or luminescence assay for ADP detection is a cost-effective and robust method for HTS of kinase inhibitors.[15][16] These assays measure the amount of ADP produced in the kinase reaction, which is directly proportional to enzyme activity. Inhibition is observed as a decrease in signal. Commercial kits like ADP-Glo™ (Promega) are widely used and provide high sensitivity.[17]
Assay Principle:
-
The kinase enzyme, substrate (a specific peptide), and the test compound are incubated together.
-
ATP is added to initiate the phosphorylation reaction.
-
After incubation, a reagent is added that simultaneously stops the kinase reaction and depletes the remaining ATP.
-
A second reagent is added to convert the ADP produced into ATP.
-
This newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity.
Experimental and Data Analysis Workflow
The following workflow outlines the process from library synthesis to hit validation.
Caption: Workflow from library synthesis to hit identification and SAR analysis.
Conclusion
The this compound core is an adaptable platform for generating novel chemical entities for biological screening. The protocols detailed herein provide robust and reproducible methods for derivatizing both the phenolic hydroxyl and ketone functional groups. By systematically applying these synthetic strategies and coupling them with a well-defined analytical and biological screening cascade, researchers can efficiently explore the structure-activity landscape of this scaffold to identify promising lead compounds for drug development programs.
References
- 1. The metabolism of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) in rats, guinea-pigs and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 10. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 11. Ester synthesis by esterification [organic-chemistry.org]
- 12. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 13. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 14. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
Application Note: A Detailed Protocol for Studying the Reaction Kinetics of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone Acetylation
Abstract
This application note provides a comprehensive experimental protocol for investigating the reaction kinetics of the acetylation of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The protocol details a robust methodology employing UV-Vis spectrophotometry to monitor the reaction progress, enabling the determination of key kinetic parameters such as the rate law, rate constant, and activation energy. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction
This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry and material science due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and altered electronic characteristics. Understanding the reaction kinetics of this molecule is crucial for optimizing synthetic routes, developing novel derivatives, and predicting its behavior in various chemical environments.
This application note focuses on the acetylation of the phenolic hydroxyl group of this compound with acetic anhydride. This reaction is a fundamental transformation in organic synthesis, and its kinetic study provides valuable insights into the reactivity of the difluorinated phenol moiety. We will employ UV-Vis spectrophotometry, a widely accessible and reliable technique for monitoring the progress of reactions involving chromophoric changes.
Principles of the Kinetic Study
The acetylation of a phenol involves the reaction of the hydroxyl group with an acetylating agent, in this case, acetic anhydride, to form an ester. The reaction can be catalyzed by a base, such as pyridine.
Reaction Scheme:
This compound + Acetic Anhydride -> 4-acetyl-2,6-difluorophenyl acetate + Acetic Acid
The progress of this reaction can be monitored by observing the change in the electronic environment of the aromatic ring. The phenolic reactant and the acetylated product are expected to have distinct UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength where the difference in molar absorptivity between the reactant and product is significant, we can determine the concentration of the species over time.
To simplify the kinetic analysis, the reaction will be conducted under pseudo-first-order conditions.[1] This is achieved by using a large excess of one of the reactants (in this case, acetic anhydride), making its concentration effectively constant throughout the reaction.[2] Consequently, the reaction rate will appear to be dependent only on the concentration of the limiting reactant, this compound.
The integrated rate law for a pseudo-first-order reaction is:
where:
-
[A]t is the concentration of this compound at time t.
-
[A]0 is the initial concentration of this compound.
-
k' is the pseudo-first-order rate constant.
A plot of ln[A]t versus t will yield a straight line with a slope of -k'.
Materials and Equipment
| Reagents | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | |
| Acetic Anhydride | ACS Reagent, ≥98% | e.g., Fisher Scientific | Corrosive and flammable. Handle with care.[1][3] |
| Pyridine | Anhydrous, 99.8% | e.g., Sigma-Aldrich | Flammable and toxic. Handle in a fume hood.[4][5] |
| Dichloromethane (DCM) | HPLC Grade | e.g., VWR | Solvent for the reaction. |
| Deionized Water | Type I | In-house | For cleaning. |
| Equipment | Model/Specifications | Supplier |
| UV-Vis Spectrophotometer | Capable of time-course measurements (e.g., Agilent Cary 60) | e.g., Agilent |
| Quartz Cuvettes | 1 cm path length | e.g., Hellma Analytics |
| Thermostatted Cuvette Holder | To maintain constant temperature | Spectrophotometer manufacturer |
| Magnetic Stirrer with Stirring Bar | e.g., IKA | |
| Volumetric Flasks (various sizes) | Class A | e.g., Pyrex |
| Micropipettes (various sizes) | Calibrated | e.g., Eppendorf |
| Glass Vials with Septa | For reaction mixtures | e.g., Wheaton |
| Syringes and Needles | For reagent transfer | e.g., Becton Dickinson |
| Fume Hood | ||
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, appropriate gloves |
Experimental Protocols
Safety Precautions
-
Acetic anhydride is corrosive, a lachrymator, and flammable. It reacts violently with water. Handle in a fume hood and wear appropriate PPE.[1][3]
-
Pyridine is flammable, toxic by inhalation and ingestion, and an irritant. Handle in a fume hood and wear appropriate PPE.[4][5]
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Handle in a fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.
Preparation of Stock Solutions
-
This compound (Substrate) Stock Solution (e.g., 0.01 M in DCM): Accurately weigh the required amount of this compound and dissolve it in a volumetric flask with dichloromethane to the mark.
-
Acetic Anhydride (Reagent) Stock Solution (e.g., 1.0 M in DCM): In a fume hood, carefully measure the required volume of acetic anhydride and dilute it with dichloromethane in a volumetric flask.
-
Pyridine (Catalyst) Stock Solution (e.g., 0.1 M in DCM): In a fume hood, carefully measure the required volume of pyridine and dilute it with dichloromethane in a volumetric flask.
Determination of the Wavelength of Maximum Absorbance (λmax)
-
Prepare a dilute solution of this compound in dichloromethane.
-
Record the UV-Vis spectrum of the solution from 200 to 400 nm to determine the λmax of the reactant.
-
Prepare a solution of the expected product, 4-acetyl-2,6-difluorophenyl acetate (if available, otherwise proceed with an estimated wavelength based on similar compounds). Record its UV-Vis spectrum.
-
Select a monitoring wavelength where the difference in absorbance between the reactant and the product is maximal. Based on the spectra of similar acetophenone derivatives, a wavelength in the range of 250-280 nm is expected to be suitable.
Kinetic Run: A Step-by-Step Guide
This protocol describes a single kinetic run. To determine the reaction order and the full rate law, this procedure should be repeated with varying concentrations of acetic anhydride and pyridine, while keeping the concentration of this compound constant and in deficit.
-
Set up the Spectrophotometer:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the desired temperature for the thermostatted cuvette holder (e.g., 25 °C).
-
Set the instrument to time-course (kinetics) mode and select the predetermined monitoring wavelength.
-
-
Prepare the Reaction Mixture:
-
In a glass vial, pipette the required volumes of the this compound stock solution and the pyridine stock solution.
-
Add a small magnetic stir bar.
-
-
Initiate the Reaction and Data Acquisition:
-
Place the quartz cuvette in the thermostatted holder of the spectrophotometer.
-
Using a micropipette, add the required volume of the acetic anhydride stock solution to the vial containing the substrate and catalyst. Start a stopwatch simultaneously.
-
Quickly cap the vial, vortex briefly, and immediately transfer a portion of the reaction mixture to the quartz cuvette.
-
Place the cuvette in the spectrophotometer and start the data acquisition.
-
Record the absorbance at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to a significant extent (e.g., 3-5 half-lives).
-
Experimental Workflow Diagram
Caption: Experimental workflow for the kinetic study.
Data Analysis
Determination of the Pseudo-First-Order Rate Constant (k')
-
Assuming Beer-Lambert law is obeyed, the absorbance (A) is directly proportional to the concentration of the absorbing species. Therefore, we can use absorbance values directly in the integrated rate law equation.
-
For each kinetic run, plot ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. If A∞ is difficult to determine, the initial rates method can be used.
-
The plot should be linear for a pseudo-first-order reaction.
-
The slope of the line is equal to -k'.
Determination of the Rate Law
-
Repeat the kinetic runs with different initial concentrations of acetic anhydride, while keeping the concentration of this compound and pyridine constant.
-
The true rate constant, k, and the order of the reaction with respect to acetic anhydride (m) can be determined from the relationship: k' = k[Acetic Anhydride]^m.
-
A plot of log(k') versus log([Acetic Anhydride]) will yield a straight line with a slope of m.
-
Similarly, vary the concentration of pyridine to determine the order of the reaction with respect to the catalyst.
Determination of the Activation Energy (Ea)
-
Perform a series of kinetic runs at different temperatures (e.g., 25 °C, 30 °C, 35 °C, 40 °C), keeping the initial concentrations of all reactants constant.
-
Determine the rate constant (k) at each temperature.
-
Use the Arrhenius equation to determine the activation energy:
where:
-
k is the rate constant.
-
Ea is the activation energy.
-
R is the ideal gas constant (8.314 J/mol·K).
-
T is the absolute temperature in Kelvin.
-
A is the pre-exponential factor.
-
-
A plot of ln(k) versus 1/T (an Arrhenius plot) will yield a straight line with a slope of -Ea/R.[3][4] From the slope, the activation energy can be calculated.
Data Presentation
| Parameter | Value | Units |
| Monitoring Wavelength (λ) | nm | |
| Pseudo-First-Order Rate Constant (k') | s⁻¹ | |
| Reaction Order w.r.t. Acetic Anhydride (m) | ||
| Reaction Order w.r.t. Pyridine (n) | ||
| Overall Rate Constant (k) | M⁻¹s⁻¹ (example) | |
| Activation Energy (Ea) | kJ/mol | |
| Pre-exponential Factor (A) | M⁻¹s⁻¹ (example) |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following self-validating steps are incorporated into the protocol:
-
Linearity of Pseudo-First-Order Plots: The linearity of the ln(At - A∞) versus time plots over at least three half-lives confirms that the reaction follows pseudo-first-order kinetics under the chosen conditions.
-
Reproducibility: Each kinetic run should be performed in triplicate to ensure the reproducibility of the calculated rate constants.
-
Consistency of the Rate Law: The determined rate law should be consistent across different sets of experiments with varying reactant concentrations.
-
Linearity of the Arrhenius Plot: A linear Arrhenius plot validates the temperature dependence of the rate constant as described by the Arrhenius equation.
Conclusion
This application note provides a detailed and robust protocol for studying the reaction kinetics of the acetylation of this compound using UV-Vis spectrophotometry. By following this guide, researchers can obtain reliable kinetic data to understand the reactivity of this important fluorinated compound. The principles and methodologies described herein can be adapted for studying the kinetics of other similar reactions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. My insights are drawn from extensive experience in synthetic organic chemistry and a thorough review of established chemical principles.
The synthesis of this compound, a valuable intermediate in pharmaceutical development, primarily relies on classical synthetic transformations that can be challenging to optimize. This guide provides a structured approach to understanding and overcoming these hurdles.
Core Synthetic Strategies
The two most viable synthetic routes for acylating the 2,6-difluorophenol scaffold are the Fries Rearrangement and the Houben-Hoesch reaction. A direct Friedel-Crafts acylation of 2,6-difluorophenol is generally not recommended due to the propensity of phenols to undergo O-acylation rather than the desired C-acylation under typical Friedel-Crafts conditions[1].
Below is a comparative overview of the two primary synthetic pathways:
| Feature | Fries Rearrangement | Houben-Hoesch Reaction |
| Starting Material | 2,6-Difluorophenyl acetate | 2,6-Difluorophenol |
| Acylating Agent | Intramolecular rearrangement of the acetyl group | Acetonitrile |
| Catalyst | Lewis acid (e.g., AlCl₃, BF₃, TiCl₄) or Brønsted acid (e.g., HF, MSA)[2][3] | Lewis acid (e.g., ZnCl₂, AlCl₃) and HCl[4] |
| Key Transformation | Migration of an acyl group from a phenolic ester to the aromatic ring[1][5] | Acylation of an electron-rich arene with a nitrile[4] |
| Regioselectivity | Temperature and solvent dependent (para-selective at lower temperatures)[1][5] | Generally directs to the position para to the hydroxyl group. |
Troubleshooting Guide: The Fries Rearrangement of 2,6-Difluorophenyl Acetate
The Fries rearrangement is a powerful tool for the synthesis of hydroxyaryl ketones[1][3][5]. However, its success is highly dependent on meticulous control of reaction conditions.
dot graph TD { A[Start: 2,6-Difluorophenyl Acetate] --> B{Fries Rearrangement}; B --> C{Low Yield}; B --> D{Formation of Impurities}; B --> E{Reaction Stalled}; C --> C1[Troubleshooting: Optimize Catalyst]; C --> C2[Troubleshooting: Adjust Temperature]; D --> D1[Troubleshooting: Anhydrous Conditions]; D --> D2[Troubleshooting: Control Stoichiometry]; E --> E1[Troubleshooting: Check Reagent Quality]; E --> E2[Troubleshooting: Increase Reaction Time]; }
Caption: Troubleshooting workflow for the Fries Rearrangement.
Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Fries rearrangement of 2,6-difluorophenyl acetate can stem from several factors. Here is a systematic approach to addressing this issue:
-
Inadequate Catalyst Stoichiometry: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is consumed by complexation with both the starting ester and the product ketone. Therefore, a stoichiometric amount or even an excess of the catalyst is often required[2].
-
Recommendation: Incrementally increase the molar equivalents of AlCl₃ from 1.1 to 2.5 equivalents and monitor the impact on yield. Be aware that excessive amounts can lead to charring and the formation of byproducts.
-
-
Suboptimal Reaction Temperature: The regioselectivity of the Fries rearrangement is highly temperature-dependent. Para-substitution, which is desired in this case, is generally favored at lower temperatures, while higher temperatures promote the formation of the ortho-isomer[1][5].
-
Recommendation: If you are observing a significant amount of the ortho-isomer, 1-(2-hydroxy-3,5-difluorophenyl)ethanone, decrease the reaction temperature. Start with a temperature range of 25-60°C. Conversely, if the reaction is not proceeding to completion, a modest increase in temperature may be necessary.
-
-
Choice of Solvent: The polarity of the solvent can influence the product distribution. Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product[1].
-
Recommendation: If you are using a non-polar solvent like carbon disulfide or dichloromethane and observing significant ortho-isomer formation, consider switching to a more polar solvent such as nitrobenzene.
-
Q2: I am observing the formation of multiple byproducts in my reaction mixture, making purification difficult. How can I minimize these?
A2: The formation of byproducts is a common issue in Fries rearrangements, often due to the harsh reaction conditions[6].
-
Hydrolysis of Starting Material and Product: The presence of moisture can lead to the hydrolysis of the starting ester back to 2,6-difluorophenol and can also deactivate the Lewis acid catalyst.
-
Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Intermolecular Acylation: At higher temperatures, the acylium ion intermediate can acylate another molecule of the starting phenol, leading to the formation of di-acylated products or polymeric materials.
-
Recommendation: Maintain a lower reaction temperature and ensure efficient stirring to promote the intramolecular rearrangement over intermolecular side reactions.
-
Q3: The reaction seems to stall before all the starting material is consumed. What could be the reason?
A3: A stalled reaction can often be attributed to the deactivation of the catalyst or insufficient activation energy.
-
Catalyst Deactivation: As mentioned, moisture is a primary culprit for catalyst deactivation.
-
Recommendation: Re-evaluate your experimental setup to ensure strictly anhydrous conditions.
-
-
Insufficient Thermal Energy: The rearrangement requires a certain activation energy to proceed.
-
Recommendation: If the reaction is clean but incomplete at a lower temperature, a gradual and controlled increase in temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to avoid the onset of byproduct formation at higher temperatures.
-
Troubleshooting Guide: The Houben-Hoesch Reaction of 2,6-Difluorophenol
The Houben-Hoesch reaction is an alternative pathway that is particularly effective for electron-rich phenols[4].
dot graph TD { A[Start: 2,6-Difluorophenol + Acetonitrile] --> B{Houben-Hoesch Reaction}; B --> C{Low Conversion}; B --> D{Formation of Imine Intermediate}; B --> E{Product Isolation Issues}; C --> C1[Troubleshooting: Ensure Anhydrous HCl]; C --> C2[Troubleshooting: Choice of Lewis Acid]; D --> D1[Troubleshooting: Incomplete Hydrolysis]; E --> E1[Troubleshooting: Optimize Work-up]; }
Caption: Troubleshooting workflow for the Houben-Hoesch Reaction.
Q4: I am attempting the Houben-Hoesch reaction with 2,6-difluorophenol and acetonitrile, but I am seeing very low conversion to the desired ketone.
A4: Low conversion in the Houben-Hoesch reaction often points to issues with the reaction setup or the reactivity of the substrate.
-
Inefficient Formation of the Electrophile: The reaction requires the formation of a reactive electrophile from the nitrile, which is facilitated by hydrogen chloride (HCl) and a Lewis acid[4].
-
Recommendation: Ensure that a stream of dry HCl gas is passed through the reaction mixture. The use of ethereal HCl or generating HCl in situ may not be sufficient. The Lewis acid, typically zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), must also be anhydrous.
-
-
Deactivation of the Aromatic Ring: While the hydroxyl group is activating, the two ortho-fluorine atoms are strongly electron-withdrawing, which can decrease the nucleophilicity of the aromatic ring.
-
Recommendation: A stronger Lewis acid, such as AlCl₃, may be required to drive the reaction to completion. However, this also increases the risk of side reactions. Careful optimization of the Lewis acid and reaction temperature is crucial.
-
Q5: My work-up of the Houben-Hoesch reaction is problematic, and I am having difficulty isolating the pure product.
A5: The initial product of the Houben-Hoesch reaction is a ketimine intermediate, which must be hydrolyzed to the final ketone product[4].
-
Incomplete Hydrolysis: The ketimine intermediate can be stable, and incomplete hydrolysis during work-up will lead to a mixture of products.
-
Recommendation: The aqueous work-up should be sufficiently acidic and may require heating to ensure complete hydrolysis of the imine to the ketone.
-
-
Emulsion Formation: The presence of aluminum or zinc salts can lead to the formation of emulsions during aqueous extraction.
-
Recommendation: The addition of a co-solvent like THF or filtering the quenched reaction mixture through a pad of celite before extraction can help to break up emulsions.
-
Frequently Asked Questions (FAQs)
Q6: Can I use Friedel-Crafts acylation directly on 2,6-difluorophenol?
A6: Direct Friedel-Crafts acylation of phenols with acyl chlorides or anhydrides typically results in O-acylation to form the corresponding ester, rather than the desired C-acylation to form the hydroxy ketone[1]. The Fries rearrangement is essentially a workaround for this issue, where the ester is first formed and then rearranged to the desired product.
Q7: How do the fluorine substituents affect the regioselectivity of the acylation?
A7: The two fluorine atoms at the 2- and 6-positions are ortho-, para-directing deactivators. However, the strong activating and ortho-, para-directing effect of the hydroxyl group at the 1-position dominates. The fluorine atoms exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution. Steric hindrance from the ortho-fluorines will strongly disfavor substitution at the 3- and 5-positions. Therefore, electrophilic attack is highly favored at the 4-position (para to the hydroxyl group).
Q8: What are the best methods for purifying the final product?
A8: this compound is a solid at room temperature. The primary methods for purification are:
-
Recrystallization: A suitable solvent system, such as a mixture of ethyl acetate and hexanes or ethanol and water, can be used for recrystallization.
-
Column Chromatography: If recrystallization is insufficient to remove impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is an effective method.
Q9: Are there any greener alternatives to the traditional Lewis acids used in these reactions?
A9: There is ongoing research into the use of more environmentally friendly catalysts for these transformations. Some alternatives that have been explored for the Fries rearrangement include solid acids like zeolites and strong Brønsted acids such as methanesulfonic acid[2]. For Friedel-Crafts type reactions, ionic liquids have also been investigated as recyclable catalysts and solvents.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluorophenyl Acetate
-
To a solution of 2,6-difluorophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or THF), add triethylamine (1.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification.
Protocol 2: Fries Rearrangement to this compound
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.5 equivalents).
-
Cool the flask to 0°C and add a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Slowly add a solution of 2,6-difluorophenyl acetate (1 equivalent) in the same solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of crushed ice followed by dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
Technical Support Center: Navigating Solubility Challenges with 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome the solubility hurdles often encountered with this and other similarly structured phenolic compounds during in vitro and in vivo assays. Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your experimental results.
Introduction: Understanding the Solubility Challenge
This compound, a substituted hydroxyphenylethanone, possesses a chemical structure that, while promising for biological activity, can present significant challenges in achieving and maintaining solubility in aqueous assay buffers. Like many phenolic compounds, its aromatic ring and hydroxyl group contribute to a molecular profile that is often more soluble in organic solvents than in water.[1][2][3] This can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading assay results. This guide will walk you through the common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What's happening?
A1: This is a classic case of a compound "crashing out" of solution. Your compound is likely highly soluble in the 100% DMSO stock but becomes poorly soluble when the DMSO is diluted into the aqueous buffer, exceeding its solubility limit in the final solvent mixture.[4] The abrupt change in solvent polarity from a high-dielectric organic solvent to a highly polar aqueous environment reduces the compound's solubility.
Initial Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates or tubes for any visible precipitate (a cloudy appearance, crystals, or a pellet after centrifugation).[5]
-
Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 1% (v/v), as many biological systems can tolerate this level without significant adverse effects.[6] However, some sensitive assays may require even lower concentrations.
-
Optimize the Dilution Method: Instead of a single large dilution, perform serial dilutions. A step-wise dilution from your stock into an intermediate solvent (e.g., a buffer with a higher percentage of organic co-solvent) before the final dilution into the assay buffer can sometimes prevent precipitation.[7]
Q2: What is the maximum recommended concentration of this compound I can use in my cell-based assay?
A2: The maximum usable concentration is dictated by its kinetic solubility in your specific cell culture medium, not just its thermodynamic solubility. It is crucial to experimentally determine this limit. A compound that precipitates in the culture medium can lead to inaccurate results and potential cytotoxicity unrelated to its intended biological activity.[7]
Recommendation: Perform a kinetic solubility assay in your cell culture medium. A simple method is to prepare a dilution series of your compound in the medium, incubate for a relevant period (e.g., 2-24 hours) under your assay conditions, and then visually or instrumentally (e.g., using a nephelometer or plate reader to detect light scattering) assess for precipitation.
Q3: Can I use a co-solvent other than DMSO?
A3: Yes, other co-solvents can be used, and in some cases, may be preferable depending on your assay system.[8][9] The choice of co-solvent should be guided by the compound's solubility in that solvent and the tolerance of your assay to the solvent.
| Co-Solvent | Properties and Considerations |
| Ethanol | A polar protic solvent that is often well-tolerated by cells at low concentrations. It can be a good alternative to DMSO. |
| Methanol | Similar to ethanol but can be more toxic to cells. Use with caution and at very low final concentrations. |
| Propylene Glycol | A less volatile and less toxic co-solvent compared to ethanol and methanol. It is commonly used in pharmaceutical formulations.[8] |
| Polyethylene Glycols (PEGs) | Can enhance solubility and are generally considered safe for many biological assays. |
Important Note: Always run a solvent tolerance control in your assay to determine the maximum concentration of the co-solvent that does not interfere with your measurements.
Troubleshooting Guide: From Precipitation to Reliable Data
Problem 1: Persistent Compound Precipitation
If you've tried optimizing your dilution method and lowering the DMSO concentration but still observe precipitation, consider these more advanced strategies:
The phenolic hydroxyl group on this compound is weakly acidic. Adjusting the pH of your assay buffer can significantly impact its solubility.[10][11]
-
For Weakly Acidic Compounds: Increasing the pH above the compound's pKa will deprotonate the hydroxyl group, forming a more soluble phenolate salt.
-
Caution: Ensure that the pH change does not negatively affect your assay's biological components (e.g., enzyme activity, cell viability).
Excipients are pharmacologically inactive substances that can be used to improve the solubility of a compound.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its aqueous solubility.[2][4][12] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative.[9]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[7][11] However, be mindful that surfactants can disrupt cell membranes and interfere with some assays, so their use must be carefully validated.[7]
-
Hydrotropes: These are compounds that can increase the solubility of other substances in water.[1] While less common in standard in vitro assays, they are an option for formulation development.
Problem 2: Assay Interference and False Positives/Negatives
Poor solubility can lead to assay artifacts that are not related to the compound's true biological activity.
Poorly soluble compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false positives.[13]
-
Counter-Screen: Include a counter-screen with a known aggregator compound.
-
Detergent Sensitivity: The addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton™ X-100) can often disrupt aggregation-based activity. If the compound's activity is significantly reduced in the presence of the detergent, it may be an aggregator.
Precipitated compound particles can bind to proteins and other assay components, leading to inaccurate results.
-
Addition of Bovine Serum Albumin (BSA): Including a low concentration of BSA (e.g., 0.1 mg/mL) in your assay buffer can help to block non-specific binding sites on plasticware and reduce the non-specific binding of your test compound.[13]
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution and Serial Dilution
This protocol provides a standardized method for preparing and diluting your compound to minimize precipitation.
Materials:
-
This compound
-
High-purity DMSO
-
Assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a High-Concentration Stock: Accurately weigh your compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Intermediate Dilution: Create an intermediate dilution of your stock solution in 100% DMSO. For example, dilute the 10 mM stock to 1 mM.
-
Serial Dilution in Assay Buffer: Perform a serial dilution of the intermediate stock into your assay buffer. For example, to achieve a final concentration of 10 µM in an assay with a 1% DMSO concentration, you would add 1 µL of the 1 mM intermediate stock to 99 µL of assay buffer.
-
Mixing: Ensure thorough mixing at each dilution step by pipetting up and down or vortexing gently.
Caption: Workflow for compound dilution to minimize precipitation.
Protocol 2: Kinetic Solubility Assessment
This protocol helps determine the practical solubility limit of your compound in the assay medium.
Materials:
-
Compound stock solution in DMSO
-
Assay medium (e.g., cell culture medium with serum)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a Dilution Series: In the 96-well plate, prepare a serial dilution of your compound directly in the assay medium. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2, 4, or 24 hours).
-
Measurement: After incubation, measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) or use a nephelometer to measure light scattering. An increase in signal compared to the vehicle control indicates precipitation.
-
Data Analysis: Plot the signal against the compound concentration. The concentration at which the signal begins to significantly increase above the baseline is your approximate kinetic solubility limit.
Caption: Workflow for determining kinetic solubility.
Concluding Remarks
Overcoming the solubility challenges of this compound and other poorly soluble compounds is a critical step in generating high-quality, reliable data. By systematically evaluating and optimizing your compound handling and assay conditions, you can minimize the impact of poor solubility and ensure the integrity of your research. Remember that a proactive approach, including early characterization of your compound's solubility, will save valuable time and resources in the long run.
References
- 1. US10898420B2 - Compositions containing phenolic compounds having synergistic antioxidant benefits - Google Patents [patents.google.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. benchchem.com [benchchem.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
Introduction: Welcome to the technical support center for the synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone. This valuable intermediate is crucial in the development of various pharmaceutical and agrochemical agents. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and regioselectivity. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. We will primarily focus on the optimization of the Fries Rearrangement, a robust and industrially significant method for preparing hydroxyarylketones.[1][2] Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your own experimental conditions.
Core Synthesis Pathway: The Fries Rearrangement
The most common and effective route to synthesize this compound is via the Fries Rearrangement of 2,6-difluorophenyl acetate. This reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[3][4] The key advantage of this method over a direct Friedel-Crafts acylation of 2,6-difluorophenol is that it avoids the common pitfalls of O-acylation and catalyst deactivation by the free hydroxyl group.[1]
The reaction mechanism is widely accepted to proceed through the formation of an acylium ion intermediate, which then performs an electrophilic aromatic substitution on the phenyl ring.[2]
Caption: General mechanism of the Fries Rearrangement.
Detailed Experimental Protocol: Fries Rearrangement of 2,6-Difluorophenyl Acetate
This protocol outlines a standard procedure. Optimization may be required based on your specific laboratory conditions and desired outcomes.
Step 1: Synthesis of 2,6-Difluorophenyl Acetate (Starting Material)
-
To a stirred solution of 2,6-difluorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine or pyridine (1.2 eq).
-
Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting phenol.
-
Work up the reaction by washing with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2,6-difluorophenyl acetate, which can often be used in the next step without further purification.
Step 2: Fries Rearrangement
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add a non-polar solvent such as nitrobenzene or 1,2-dichloroethane.
-
Cool the solvent to 0-5 °C and add anhydrous aluminum chloride (AlCl₃) (1.5 - 3.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Slowly add a solution of 2,6-difluorophenyl acetate (1.0 eq) in the same solvent.
-
For Para-selectivity (Desired Product): Maintain a low reaction temperature, typically between 0 °C and 25 °C.[4][5] Stir for 12-24 hours. Monitor reaction progress by TLC or HPLC.
-
For Ortho-selectivity: A much higher temperature (e.g., >160 °C) would be required, which may lead to degradation.[5]
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
Step 3: Purification
-
The crude product is typically a mixture of the desired para-isomer and the ortho-isomer.
-
Purify the crude material using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). The ortho-isomer can sometimes be removed by steam distillation.[5]
Caption: Experimental workflow for synthesis.
Troubleshooting and Optimization Guide (Q&A)
Question 1: My reaction yield is very low, or the reaction did not proceed at all. What went wrong?
-
Answer: This is a common issue often related to the Lewis acid catalyst or reaction temperature.
-
Catalyst Activity: Aluminum chloride (AlCl₃) is extremely hygroscopic. Moisture will deactivate it completely. Ensure you are using fresh, high-purity, anhydrous AlCl₃ and that your glassware is thoroughly flame-dried. The entire reaction must be conducted under a strict inert atmosphere (N₂ or Argon).
-
Catalyst Stoichiometry: The Fries rearrangement requires at least a stoichiometric amount of Lewis acid, and often an excess is beneficial.[3] The catalyst complexes with both the starting ester carbonyl and the product phenol's hydroxyl and carbonyl groups. If you use a catalytic amount, the reaction will stall. We recommend starting with at least 1.5 equivalents.
-
Reaction Temperature: While low temperatures favor the desired para-product, excessively low temperatures may slow the reaction rate to a crawl. If you see no conversion at 0 °C after several hours, consider allowing the reaction to slowly warm to room temperature.
-
Question 2: I'm getting a mixture of products. How can I improve the selectivity for the desired para-isomer?
-
Answer: Regioselectivity in the Fries rearrangement is a classic example of thermodynamic versus kinetic control.[1]
-
Temperature Control: This is the most critical parameter. Low temperatures (0-25 °C) favor the formation of the thermodynamically more stable para-product. High temperatures (>100 °C) favor the kinetically formed ortho-product, which is stabilized by forming a bidentate complex with the aluminum catalyst.[2][5] For your target molecule, strictly maintain low temperatures.
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents (like nitrobenzene, carbon disulfide, or chlorinated solvents) tend to favor ortho-substitution. However, at low temperatures, this effect is less pronounced, and temperature remains the dominant factor. Highly polar solvents can increase the ratio of the para product.[4]
-
Question 3: Why can't I just perform a direct Friedel-Crafts acylation on 2,6-difluorophenol?
-
Answer: While tempting, direct Friedel-Crafts acylation of phenols is generally inefficient. The free hydroxyl group is a Lewis base and will react with the AlCl₃ catalyst. This deactivates the catalyst and the aromatic ring towards electrophilic substitution. Furthermore, you will likely observe significant competitive O-acylation, reforming the ester starting material of the Fries rearrangement.[1][2] By starting with the ester (2,6-difluorophenyl acetate), the hydroxyl group is protected, allowing the reaction to proceed as intended.
Question 4: My product is difficult to purify. Are there any tips?
-
Answer: The primary impurity is often the undesired ortho-isomer (2-acetyl-3,5-difluorophenol).
-
Physical Properties: The ortho- and para-isomers often have different physical properties. The ortho-isomer can form an intramolecular hydrogen bond, making it more volatile and less polar. This difference can be exploited.
-
Steam Distillation: As mentioned, steam distillation can sometimes be used to selectively remove the more volatile ortho-isomer.[5]
-
Chromatography: When setting up column chromatography, use a shallow solvent gradient to achieve the best separation between the two isomers.
-
Recrystallization: Carefully screen various solvent systems. A binary solvent system (e.g., toluene/hexane or ethanol/water) where the desired product has good solubility at high temperature but poor solubility at low temperature is ideal.
-
Data Summary: Influence of Reaction Conditions
| Parameter | Condition | Expected Outcome on this compound Synthesis | Rationale |
| Temperature | Low (0 - 25 °C) | Favors Para-isomer (Desired) | Thermodynamic control, para-product is more stable.[1][4] |
| High (> 100 °C) | Favors Ortho-isomer (Undesired) | Kinetic control, ortho-transition state is stabilized by chelation.[5] | |
| Lewis Acid | Sub-stoichiometric | Low to No Conversion | Catalyst is consumed by complexation with starting material and product.[3] |
| Stoichiometric / Excess | Required for Reaction | Ensures enough free catalyst is available to drive the reaction. | |
| Solvent | Non-polar (e.g., CS₂, C₆H₅NO₂) | Can slightly favor ortho-isomer | The effect is often secondary to temperature.[2][4] |
| Polar | Can slightly favor para-isomer | Increases the dissociation of the intermediate ion pair.[1] | |
| Moisture | Present | Reaction Inhibition | Deactivates the Lewis acid catalyst (AlCl₃). |
Frequently Asked Questions (FAQs)
-
Q1: Can I use other Lewis acids besides AlCl₃?
-
Yes, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) can catalyze the reaction. Strong protic acids such as hydrofluoric acid (HF) or methanesulfonic acid have also been used.[3] However, AlCl₃ is the most common and often the most effective for this transformation. The optimal catalyst may need to be screened for your specific substrate.
-
-
Q2: What is the exact starting material for the Fries Rearrangement to get my product?
-
To obtain this compound, you must start with 2,6-difluorophenyl acetate . The reaction involves the migration of the acetate's acetyl group to the position para to the oxygen on the phenyl ring.
-
-
Q3: Are there any safety concerns I should be aware of?
-
Yes. Anhydrous aluminum chloride reacts violently with water and is corrosive. All manipulations should be done in a fume hood with appropriate personal protective equipment (PPE). The quenching step, in particular, is highly exothermic and should be performed slowly and carefully by adding the reaction mixture to ice/HCl, not the other way around. Solvents like nitrobenzene are toxic. Always consult the Safety Data Sheet (SDS) for all reagents before use.
-
References
Technical Support Center: Purification Challenges of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
Welcome to the comprehensive technical support guide for the purification of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone (DFHPE). This resource is tailored for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity DFHPE. The unique chemical structure of this compound, featuring a phenolic hydroxyl group and difluoro substitutions, presents distinct purification hurdles.
This guide provides not only step-by-step troubleshooting protocols but also delves into the fundamental chemical principles behind these methods. By understanding the "why," you will be better equipped to address specific issues in your experiments. We will cover common problems and solutions for both crystallization and chromatographic purification techniques.
Section 1: Understanding the Physicochemical Properties of DFHPE
A thorough understanding of the molecule's properties is the foundation for effective purification.
| Property | Value/Information | Implication for Purification |
| Molecular Formula | C₈H₆F₂O₂ | Indicates a relatively small and rigid structure. |
| Molecular Weight | 172.13 g/mol | Standard for a small molecule intermediate. |
| Appearance | White to yellow or yellow-brown solid | Color variation can indicate the presence of impurities. |
| Melting Point | 125-129 °C[1] | A defined melting range is a good indicator of purity. A broad or depressed melting point suggests impurities. |
| pKa (Phenolic -OH) | Estimated 7-8 | The acidic nature of the hydroxyl group allows for pH-dependent solubility manipulation. |
| Solubility | Soluble in polar organic solvents like ethanol and methanol.[2] Limited solubility in nonpolar solvents such as hexane.[2] | This solubility profile is key for selecting appropriate solvent systems for both crystallization and chromatography. |
| Common Impurities | Unreacted starting materials, regioisomers (e.g., 1-(2,4-difluoro-3-hydroxyphenyl)ethanone), and byproducts from synthesis.[3][4] | Structurally similar impurities can be particularly challenging to separate. |
Section 2: Troubleshooting Crystallization
Crystallization is a powerful and economical purification technique, but achieving high purity and yield with DFHPE can be complex. Phenolic compounds, in general, can present unique crystallization challenges.[5]
Diagram 1: Crystallization Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common crystallization issues.
FAQs for Crystallization
Question 1: My DFHPE is forming an oil instead of crystals. What's happening and how can I fix it?
Answer: This phenomenon, known as "oiling out," occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solution is too supersaturated.[6]
-
Immediate Action: Try scratching the inner surface of the flask at the air-liquid interface with a glass rod. This can create nucleation sites for crystal formation.
-
Systematic Troubleshooting:
-
Reduce Supersaturation: Reheat the mixture until the oil redissolves. Add a small amount (1-5% of the total volume) of the primary (soluble) solvent to decrease the supersaturation level. Allow the solution to cool much more slowly.[6]
-
Solvent System Optimization: The chosen solvent system may not be ideal. A good crystallization solvent should dissolve the compound well when hot but poorly when cold.[7] Experiment with different solvent/anti-solvent pairs, such as ethyl acetate/hexane or toluene/heptane.
-
Seeding: If you have a small sample of pure DFHPE, add a tiny crystal (a "seed crystal") to the cooled solution. This provides a template for proper crystal lattice formation.[8]
-
Question 2: After crystallization, the purity of my DFHPE is still not satisfactory. What are the next steps?
Answer: Low purity after a single crystallization often indicates that impurities have similar solubility properties to your compound.
-
Recrystallization: This is the most common method to improve purity. Dissolve the obtained crystals in the minimum amount of hot solvent and repeat the crystallization process. With each recrystallization, the purity should increase.
-
Solvent Selection: The choice of solvent is critical for separating compounds with different polarities.[7] You want a solvent that keeps your impurities in solution even at low temperatures. A thorough solvent screen can be highly beneficial.
-
Washing Technique: After filtering the crystals, wash them with a small amount of cold solvent to remove any adhering mother liquor, which contains the impurities. Using warm solvent will dissolve some of your product, reducing the yield.
Section 3: Troubleshooting Column Chromatography
For achieving very high purity, especially on a smaller scale, column chromatography is the method of choice. However, the polar nature of DFHPE can lead to challenges.
Diagram 2: Logic for Mobile Phase Selection in Chromatography
Caption: A decision tree for optimizing the mobile phase in column chromatography.
FAQs for Column Chromatography
Question 1: I'm observing significant peak tailing for DFHPE on my silica gel column. What causes this and how can I prevent it?
Answer: Peak tailing with phenolic compounds on silica gel is a common issue. It arises from the strong interaction between the acidic phenolic hydroxyl group and the acidic silanol groups (Si-OH) on the silica surface.[9]
-
The Mechanism: The hydrogen bonding between your compound and the silica gel can be strong and slow to break, causing the compound to elute slowly and result in a "tailing" peak.
-
The Solution: Add a small amount of a polar, acidic modifier to your mobile phase.
-
Recommended Modifier: Including 0.1% to 1% of acetic acid or formic acid in your eluent system (e.g., ethyl acetate/hexane + 0.5% acetic acid) is highly effective.
-
The Rationale: The added acid will protonate the silica surface, reducing the strong hydrogen bonding interactions with your compound and leading to sharper, more symmetrical peaks.
-
Question 2: I have an impurity that co-elutes with my product. How can I improve the separation?
Answer: Resolving closely eluting compounds requires enhancing the selectivity of your chromatography system.
-
Mobile Phase Optimization:
-
Change Solvent System: If a hexane/ethyl acetate system doesn't provide adequate separation, switch to a solvent system with different properties, such as dichloromethane/methanol or toluene/acetone. Different solvents interact with your compounds in unique ways, which can alter their elution order.[10]
-
Gradient Elution: Employ a shallow gradient of the mobile phase around the point where your compounds elute. This can often improve the resolution between them.
-
-
Stationary Phase Alternatives:
-
Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (such as water/acetonitrile or water/methanol).[11] This provides an orthogonal separation mechanism based on hydrophobicity, which can be very effective at separating polar compounds.[11][12]
-
Florisil or Alumina: For compounds that are unstable on silica, florisil or alumina can be viable alternatives.[13]
-
Section 4: Advanced Troubleshooting
Question: I have a persistent impurity that I can't remove by either crystallization or chromatography. What should I do?
Answer: This scenario calls for a more in-depth investigation and potentially a chemical approach.
-
Impurity Identification: The first and most critical step is to identify the structure of the impurity. Techniques like LC-MS and NMR are invaluable for this. Knowing the impurity's structure can provide insights into its formation and how to remove it.
-
Chemical Workup:
-
Acid-Base Extraction: You can use an aqueous base (like sodium bicarbonate) to deprotonate the phenolic hydroxyl of your DFHPE, causing it to move into the aqueous layer.[14] Non-acidic impurities will remain in the organic layer. You can then re-acidify the aqueous layer and extract your pure product back into an organic solvent.
-
Derivative Formation: In some cases, it may be possible to selectively react either the product or the impurity to form a derivative with significantly different physical properties, making separation easier.[15] This is a more advanced technique and requires careful consideration of the subsequent removal of the derivatizing group.
-
-
Re-evaluate the Synthesis: It is often more efficient to prevent the formation of a difficult-to-remove impurity than to try and remove it at the end.[4] Re-examine the reaction conditions of your synthesis to see if they can be modified to minimize the formation of the problematic byproduct.
References
- 1. Pharmaceutical and chemical intermediates,CAS#:403-14-5,3-氟-4-羟基苯乙酮,Ethanone, 1-(3-fluoro-4-hydroxyphenyl)- [en.chemfish.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. echemi.com [echemi.com]
- 4. scispace.com [scispace.com]
- 5. CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. Preferential crystallization for the purification of similar hydrophobic polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. Purification [chem.rochester.edu]
- 14. Troubleshooting [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability and Storage of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
Welcome to the technical support center for 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage and handling. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent, identify, and address potential degradation.
I. Introduction to the Stability of this compound
This compound is a key building block in pharmaceutical and agrochemical research. Its chemical structure, featuring a phenolic hydroxyl group, a ketone, and a fluorinated aromatic ring, confers specific reactivity and also susceptibility to degradation under certain conditions. Understanding these liabilities is paramount for maintaining the compound's purity and ensuring the reliability of experimental outcomes. The primary degradation pathways for this molecule are anticipated to be oxidation of the phenol and photodegradation .
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, the compound should be stored at 2-8°C in a tightly sealed, opaque container to protect it from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative degradation.
Q2: I've noticed a change in the color of my stored this compound. What does this indicate?
A color change, typically to a yellow or brown hue, is a common indicator of degradation. This is often due to the formation of oxidized species, such as quinone-like compounds, which are highly colored. If you observe a color change, it is crucial to re-analyze the compound for purity before use.
Q3: Can I store solutions of this compound?
Storing the compound in solution is generally not recommended for long periods. If necessary, prepare solutions fresh for each experiment. If short-term storage of a solution is unavoidable, use a de-gassed, anhydrous aprotic solvent, store at 2-8°C, and protect from light. Protic solvents, especially if not de-gassed, can facilitate oxidative degradation.
Q4: How can I check the purity of my stored this compound?
The purity of the compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or Nuclear Magnetic Resonance (NMR) spectroscopy. A change in the chromatogram (e.g., new peaks) or spectrum compared to a reference standard indicates degradation.
III. Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a structured approach to troubleshooting potential degradation issues.
Visual Inspection and Initial Assessment
| Observation | Potential Cause | Recommended Action |
| Color Change (White to Yellow/Brown) | Oxidation of the phenolic hydroxyl group. | Re-test purity via HPLC or other analytical methods. If purity is compromised, consider purification or acquiring a new batch. |
| Clumping or Change in Consistency | Moisture absorption. | Dry the compound under vacuum. Store in a desiccator with a suitable drying agent. |
Analytical Troubleshooting
If you observe unexpected results in your experiments, consider the possibility of compound degradation.
Scenario 1: Appearance of New Peaks in HPLC Analysis
-
Likely Cause: Formation of degradation products. Oxidative degradation of the phenol can lead to more polar compounds that may elute earlier in reverse-phase HPLC. Dimerization or polymerization products, which are less polar, may elute later.
-
Troubleshooting Steps:
-
Analyze the new peaks: Use a mass spectrometer (LC-MS) to obtain the mass of the new species. This can provide clues to their identity. For example, an increase in mass corresponding to the addition of one or more oxygen atoms suggests oxidation.
-
Review storage conditions: Ensure the compound has been stored according to the recommended guidelines (see Section IV).
-
Perform a forced degradation study (see Section V): This can help to purposefully generate degradation products and confirm if the new peaks in your sample match those generated under stress conditions.
-
Scenario 2: Reduced Potency or Activity in Biological Assays
-
Likely Cause: A decrease in the concentration of the active parent compound due to degradation.
-
Troubleshooting Steps:
-
Quantify the parent compound: Use a validated HPLC method with a reference standard to accurately determine the concentration of this compound in your sample.
-
Investigate potential for photodegradation: If the compound has been handled extensively in ambient light, photodegradation is a possibility. Repeat the experiment with a fresh sample, minimizing light exposure.
-
IV. Recommended Protocols for Storage and Handling
To ensure the long-term stability of this compound, adhere to the following protocols.
Protocol 1: Long-Term Storage (Solid Form)
-
Container: Use an amber glass vial with a PTFE-lined cap.
-
Atmosphere: Purge the vial with an inert gas (argon or nitrogen) for 1-2 minutes to displace air.
-
Sealing: Tightly seal the vial. For extra protection, wrap the cap with Parafilm®.
-
Temperature: Store at 2-8°C in a refrigerator.
-
Environment: Keep in a dark, dry location.
Protocol 2: Handling for Experimental Use
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the cold solid.
-
Weighing: Weigh the required amount quickly in a low-humidity environment if possible.
-
Atmosphere: If the container will be stored for an extended period after opening, re-purge with an inert gas before re-sealing.
-
Light Exposure: Minimize exposure to direct sunlight and ambient laboratory light. Use low-UV emitting light sources if possible.
V. Experimental Workflow: Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways. This is a crucial step in developing stability-indicating analytical methods.[1][2]
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp (e.g., 254 nm and 365 nm)
-
HPLC-UV/MS system
Protocol 3: Forced Degradation Procedure
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Keep the solid compound and a solution at 60°C.
-
Photodegradation: Expose the solid compound and a solution to UV light.
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and analyze by HPLC-UV/MS.
-
Data Analysis: Compare the chromatograms of the stressed samples to the unstressed control. Identify and characterize any new peaks that appear. Aim for 5-20% degradation of the parent compound for meaningful results.[3]
VI. Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure and the known reactivity of phenolic compounds.
Caption: Potential degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Suspected Degradation
This workflow provides a logical sequence of steps to follow when degradation is suspected.
Caption: Workflow for troubleshooting suspected degradation.
VII. Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down the rate of chemical reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the electron-rich phenolic ring. |
| Container | Tightly Sealed, Opaque Glass | Protects from moisture and light, which can initiate and accelerate degradation. |
| Form | Solid | More stable than solutions, which can facilitate degradative reactions. |
VIII. References
-
Chem-Impex International. (n.d.). 3',5'-Difluoro-4'-hydroxyacetophenone. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from --INVALID-LINK--
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Itoh, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
-
ResolveMass Laboratories Inc. (2023). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved from --INVALID-LINK--
-
Bhat, N. A., Pomerantz, D. H., Gonsior, S. J., Arnold, W. A., & McNeill, K. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(4), 349–361. --INVALID-LINK--
-
Lee, J., Lee, J., & Kim, J. (2009). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Bulletin of the Korean Chemical Society, 30(7), 1493-1498. --INVALID-LINK--
-
Proestos, C., Sereli, D., & Komaitis, M. (2006). Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC coupled to diode array detector (DAD) and GC-MS after silylation. Food Chemistry, 95(4), 664-674. --INVALID-LINK--
References
Technical Support Center: Catalyst Selection for the Efficient Synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. We will delve into the critical aspect of catalyst selection, providing not just protocols but the underlying principles to empower you to make informed decisions and troubleshoot effectively.
The primary and most industrially relevant pathway to hydroxyarylketones like our target molecule is the Fries Rearrangement .[1] This reaction involves the transformation of a phenolic ester—in this case, 2,6-difluorophenyl acetate—into a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid.[2][3] The core challenge lies in achieving high regioselectivity for the desired para-isomer, this compound, while minimizing the formation of the ortho-isomer and other byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
The most effective and widely employed method is a two-step process:
-
O-Acylation: The acetylation of the starting material, 2,6-difluorophenol, to form the intermediate ester, 2,6-difluorophenyl acetate. This is a straightforward reaction typically carried out using acetic anhydride or acetyl chloride.[4]
-
Fries Rearrangement: The acid-catalyzed rearrangement of 2,6-difluorophenyl acetate. The acyl group migrates from the phenolic oxygen to the aromatic ring, yielding the target hydroxyketone.[5][6]
This pathway is generally preferred over the direct Friedel-Crafts acylation of 2,6-difluorophenol.
Q2: Why is the Fries Rearrangement preferred over a direct Friedel-Crafts acylation?
Direct Friedel-Crafts acylation of phenols often leads to poor yields of the desired C-acylated product (the hydroxyketone).[1] The primary competing reaction is O-acylation, which forms the phenolic ester—the very starting material for the Fries rearrangement.[7] By pre-forming the ester and then inducing rearrangement, the Fries reaction provides a more controlled and efficient route to the target hydroxyarylketone.[6]
Q3: What are the main classes of catalysts for the Fries Rearrangement?
Catalysts for this reaction can be broadly grouped into three categories:
-
Lewis Acids: This is the traditional and most established class. Examples include aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄).[3][8] They function by coordinating to the carbonyl oxygen of the ester, which facilitates the formation of a highly electrophilic acylium ion intermediate.[5]
-
Brønsted Acids: Strong protic acids can also catalyze the reaction. Hydrogen fluoride (HF) and methanesulfonic acid (MSA) are common examples.[1][2] These are often considered more environmentally benign alternatives to Lewis acids.
-
Heterogeneous Catalysts: These are solid-phase catalysts that offer significant advantages in terms of separation, recovery, and reusability.[9] Examples include zeolites and heteropoly acids like H₃PW₁₂O₄₀.[3][7] Their use helps to mitigate the waste and corrosion issues associated with homogeneous catalysts.[10]
Q4: How can I control the regioselectivity to maximize the yield of the desired para-product?
Achieving high para-selectivity is crucial and is governed by several factors. The migration of the acyl group is temperature-dependent.[5]
-
Temperature: Low reaction temperatures (typically below 60°C) strongly favor the formation of the para-product, which is under kinetic control.[1][6] Higher temperatures (>160°C) tend to favor the thermodynamically more stable ortho-product, which can form a stable bidentate complex with the catalyst.[1]
-
Solvent: The polarity of the solvent plays a key role. Highly polar solvents favor the formation of the para-substituted product.[5] In contrast, non-polar solvents tend to increase the yield of the ortho-isomer.[1]
-
Catalyst Choice: Certain catalysts exhibit inherent selectivity. For instance, methanesulfonic acid is known to provide excellent para-selectivity.[2]
Catalyst Selection Guide & Performance Data
The choice of catalyst is the most critical decision in this synthesis. It directly impacts yield, selectivity, reaction conditions, and downstream processing. The following table provides a comparative overview of common catalysts.
| Catalyst | Type | Typical Conditions | para-Selectivity | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Homogeneous Lewis Acid | Stoichiometric amounts, 25-60°C, non-polar solvent (e.g., CS₂, nitrobenzene) | Moderate to Good | High reactivity, well-established | Harsh anhydrous conditions required, corrosive, generates significant aqueous waste, difficult to remove.[5][8] |
| Methanesulfonic Acid (MSA) | Homogeneous Brønsted Acid | Catalytic or stoichiometric, solvent-free or with solvent, 40-80°C | Excellent | Environmentally friendlier, less corrosive, high para-selectivity, simpler workup.[2][8] | Can require higher temperatures than strong Lewis acids. |
| Heteropoly Acids (e.g., H₃PW₁₂O₄₀) | Heterogeneous Acid | 10-20 mol%, 90-120°C, solvent-free | Good to Excellent | Reusable, environmentally benign, easy to separate from the reaction mixture, non-corrosive.[3] | May require higher temperatures, potential for deactivation over multiple cycles.[7] |
| Zinc Powder (Zn) | Heterogeneous Lewis Acid | Catalytic amounts, specific solvent systems | Good | Can offer high selectivity under specific conditions.[8] | Less universally applicable than other catalysts, mechanism can be substrate-dependent. |
Troubleshooting Guide
Q: My reaction yield is critically low. What are the likely causes?
-
Cause 1: Inactive Catalyst. Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. For heterogeneous catalysts, the active sites may be poisoned or coked; consider regeneration (calcination) or using a fresh batch.[7]
-
Cause 2: Suboptimal Temperature. If the temperature is too low, the reaction rate may be impractically slow. If it's too high, you might be promoting side reactions or product degradation. Carefully control the temperature, especially for kinetically controlled para-selective reactions.[11]
-
Cause 3: Steric Hindrance. The two fluorine atoms ortho to the hydroxyl group in the 2,6-difluorophenol starting material create significant steric hindrance.[12] This can slow down the reaction. You may need to increase the reaction time or temperature modestly, but be mindful of the impact on selectivity.[13]
Q: I'm getting a significant amount of the ortho-isomer. How do I improve para-selectivity?
-
Solution 1: Lower the Reaction Temperature. This is the most effective lever. The para-product is kinetically favored at lower temperatures.[1] Aim for the lowest temperature that still provides a reasonable reaction rate.
-
Solution 2: Change the Solvent. Switch to a more polar solvent. This will favor the formation of the solvent-separated ion pair of the acylium intermediate, allowing it to migrate to the less sterically hindered para position.[5]
-
Solution 3: Switch to a Para-Selective Catalyst. Consider using methanesulfonic acid (MSA), which is known to promote excellent para-selectivity in Fries rearrangements.[2]
Q: The workup is difficult, and I'm having trouble separating my product from the catalyst.
-
This is a classic problem with homogeneous catalysts like AlCl₃, which require quenching with acid and lead to emulsions and difficult extractions.
-
Solution: Use a Heterogeneous Catalyst. This is the most direct solution. A solid catalyst like a supported heteropoly acid or a zeolite can be removed by simple filtration, dramatically simplifying the workup process.[10] This is a key advantage from a process chemistry perspective.
Visualizing the Process
// Nodes Ester [label="2,6-Difluorophenyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; LewisAcid [label="Lewis Acid (e.g., AlCl₃)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="Lewis Acid-Carbonyl Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylium [label="Acylium Ion Intermediate\n+ Aluminum Phenoxide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Attack [label="Electrophilic Aromatic\nSubstitution (para-attack)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sigma [label="Sigma Complex\n(Wheland Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation &\nRearomatization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProductComplex [label="Product-Catalyst Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ester -> Complex [label="+ Lewis Acid"]; LewisAcid -> Complex; Complex -> Acylium [label="Rearrangement"]; Acylium -> Attack [label="Intermolecular Attack"]; Attack -> Sigma; Sigma -> Deprotonation; Deprotonation -> ProductComplex; ProductComplex -> FinalProduct [label="+ H₂O"]; Workup -> FinalProduct; } dot Caption: Generalized Fries Rearrangement mechanism.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluorophenyl Acetate (Precursor)
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 2,6-difluorophenol (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or ethyl acetate. Cool the flask to 0°C in an ice bath.
-
Base Addition: Add a base such as triethylamine (1.1 eq) or pyridine (1.1 eq) to the flask.
-
Acetylation: Add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,6-difluorophenyl acetate, which can be used in the next step with or without further purification.
Protocol 2: Fries Rearrangement with Methanesulfonic Acid (MSA)
-
Setup: In a clean, dry flask, place 2,6-difluorophenyl acetate (1.0 eq).
-
Catalyst Addition: Add methanesulfonic acid (2.0 - 4.0 eq) to the ester. The reaction can often be run neat (solvent-free).
-
Reaction: Heat the mixture to 50-70°C with vigorous stirring. The optimal temperature should be determined empirically to balance reaction rate and selectivity.[11][13] Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fries重排 [sigmaaldrich.cn]
- 4. mdpi.com [mdpi.com]
- 5. byjus.com [byjus.com]
- 6. pharmdguru.com [pharmdguru.com]
- 7. researchgate.net [researchgate.net]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. ethz.ch [ethz.ch]
- 10. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
minimizing byproduct formation in 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone reactions
Technical Support Center: 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to address common challenges and minimize byproduct formation in this critical synthesis. Our focus is on providing scientifically-grounded, actionable insights to improve yield, purity, and reproducibility.
The synthesis of hydroxy aryl ketones like this compound is often challenged by issues of regioselectivity and competing side reactions. This guide will focus on the most reliable synthetic route—the Fries Rearrangement of an aryl ester precursor—as it offers superior control over byproduct formation compared to direct Friedel-Crafts acylation of the corresponding phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-purity method for synthesizing this compound?
The most robust and selective method is a two-step sequence involving the initial O-acylation of 2,6-difluorophenol to form 2,6-difluorophenyl acetate, followed by a Lewis acid-catalyzed Fries Rearrangement. This pathway provides significantly better control over isomeric purity than a direct Friedel-Crafts acylation of 2,6-difluorophenol.[1]
Q2: What are the primary byproducts I should anticipate when using the Fries Rearrangement method?
The principal byproduct is the isomeric ortho-acylated product, 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone . Additionally, unreacted starting material (2,6-difluorophenyl acetate) and the hydrolysis product (2,6-difluorophenol) may be present if the reaction or workup is not optimized. The formation of the ortho vs. para product is highly dependent on reaction conditions.[2][3]
Q3: Why is direct Friedel-Crafts acylation of 2,6-difluorophenol generally not recommended for this synthesis?
Direct Friedel-Crafts acylation of phenols is often problematic for two main reasons[4]:
-
Competing O- vs. C-Acylation: Phenols are bidentate nucleophiles, meaning acylation can occur at the hydroxyl oxygen (O-acylation) to form an ester, or on the aromatic ring (C-acylation) to form the desired ketone. O-acylation is often a significant competing reaction.
-
Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), forming an unreactive complex and reducing the catalyst's efficacy.[4][5]
Q4: How can I effectively monitor the reaction progress to minimize byproduct formation?
Thin-Layer Chromatography (TLC) is an excellent in-process control. Use a non-polar eluent system (e.g., 4:1 Hexane:Ethyl Acetate) to monitor the consumption of the starting material, 2,6-difluorophenyl acetate (higher Rf), and the formation of the ortho and para products (lower Rf due to the free hydroxyl group). The para isomer is typically slightly more polar than the ortho isomer. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[6]
Troubleshooting Guide: The Fries Rearrangement Pathway
This section addresses specific experimental issues you may encounter.
Problem 1: Low Conversion - My final product contains a large amount of unreacted 2,6-difluorophenyl acetate.
-
Underlying Cause: This indicates an incomplete rearrangement, typically due to insufficient catalyst activity or suboptimal reaction conditions.
-
Expert Analysis & Solutions:
-
Catalyst Quality and Stoichiometry: The Fries rearrangement requires a stoichiometric amount, or even a slight excess, of a strong Lewis acid like aluminum chloride (AlCl₃).[7] AlCl₃ is highly hygroscopic; exposure to atmospheric moisture will deactivate it.
-
Protocol: Use freshly opened, anhydrous AlCl₃ from a sealed container. Weigh it quickly in a dry environment (e.g., glovebox or under a nitrogen blanket) and add it to the reaction mixture promptly.
-
-
Reaction Time & Temperature: The rearrangement can be slow, especially at the lower temperatures required for para-selectivity.
-
Protocol: Monitor the reaction by TLC every 30-60 minutes. If the reaction stalls, consider extending the reaction time. Avoid significant temperature increases, as this will promote the formation of the undesired ortho-isomer.[1]
-
-
Problem 2: Poor Selectivity - My product is an isomeric mixture of this compound (para) and 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (ortho).
-
Underlying Cause: The regiochemical outcome of the Fries rearrangement is critically dependent on temperature and solvent polarity.[1] The ortho product is the kinetically favored isomer, while the desired para product is thermodynamically favored.
-
Expert Analysis & Solutions:
-
Temperature Control: This is the most critical parameter for controlling regioselectivity.
-
Low temperatures (< 60°C) strongly favor the formation of the para product. [3]
-
High temperatures (> 160°C) favor the formation of the ortho product. [3] This is because the ortho isomer can form a more stable bidentate complex with the aluminum catalyst, which is favored at higher temperatures.[1]
-
Protocol: Maintain the reaction temperature rigorously between 0°C and 25°C for optimal para-selectivity. A low-temperature variant of the reaction in nitromethane has been shown to be highly selective for the para isomer.[8]
-
-
Solvent Choice: Solvent polarity influences the reaction mechanism.
-
Polar solvents (e.g., nitrobenzene, nitromethane) favor the formation of the para product. [1][2] They help solvate the intermediate acylium ion, allowing it to diffuse and attack the sterically more accessible para position.
-
Non-polar solvents (e.g., carbon disulfide, dichloromethane) tend to favor the ortho product. [1] In these solvents, the reaction may proceed through an intramolecular mechanism within a solvent cage, favoring migration to the adjacent ortho position.
-
Protocol: Use a polar aprotic solvent like nitromethane or nitrobenzene for the rearrangement step.
-
-
| Parameter | Condition | Predominant Product | Rationale |
| Temperature | Low (~0-25°C) | para-isomer (Desired) | Thermodynamic Control[1] |
| High (>100°C) | ortho-isomer (Byproduct) | Kinetic Control / Chelation[1][3] | |
| Solvent | Polar (e.g., Nitromethane) | para-isomer (Desired) | Favors intermolecular attack[2] |
| Non-polar (e.g., CS₂) | ortho-isomer (Byproduct) | Favors intramolecular attack[1] |
Problem 3: My final product is contaminated with 2,6-difluorophenol.
-
Underlying Cause: This impurity arises from the hydrolysis of unreacted 2,6-difluorophenyl acetate or, less commonly, the product itself during the aqueous workup. The Lewis acid-product complex is susceptible to hydrolysis.
-
Expert Analysis & Solutions:
-
Workup Procedure: The quenching of the reaction is a critical step where hydrolysis can occur.
-
Protocol: Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[9] The acid ensures the aluminum salts remain dissolved in the aqueous layer as soluble species rather than precipitating as aluminum hydroxides, which can trap the product. The low temperature minimizes hydrolysis of the ester.
-
-
Visualized Reaction and Troubleshooting Logic
Optimized Protocol for para-Selective Synthesis
This protocol is designed to maximize the yield of the desired para-isomer.
Part 1: Synthesis of 2,6-Difluorophenyl Acetate
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 2,6-difluorophenol (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.2 eq) and cool the mixture to 0°C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting phenol is consumed.
-
Wash the reaction mixture with 1M HCl (2x), followed by saturated NaHCO₃ solution (1x), and finally brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2,6-difluorophenyl acetate, which can often be used in the next step without further purification.
Part 2: para-Selective Fries Rearrangement
-
In a separate, rigorously flame-dried flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).
-
Add nitromethane and cool the suspension to 0°C.
-
Dissolve 2,6-difluorophenyl acetate (1.0 eq) in nitromethane and add it dropwise to the AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Prepare a beaker with a rapidly stirring mixture of crushed ice and concentrated HCl (3:1 v/v). Slowly and carefully pour the reaction mixture into the ice/HCl slurry.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with water (1x) and then brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from a toluene/heptane mixture) to yield pure this compound.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. byjus.com [byjus.com]
- 6. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. ajchem-a.com [ajchem-a.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. It is the bedrock upon which structure-activity relationships (SAR), formulation development, and intellectual property rest. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of the novel small molecule, 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, with a primary focus on the definitive method of single-crystal X-ray diffraction (SCXRD). We will explore not just the "how," but the critical "why" behind the experimental choices, providing a holistic framework for irrefutable structural elucidation.
The Analytical Challenge: this compound
The target molecule, this compound (PubChem CID: 15151338), presents a valuable case study.[1] Its structure incorporates several key features relevant to pharmaceutical compounds: a hydroxylated and halogenated aromatic ring, and a ketone group. Each feature provides spectroscopic handles but also potential for ambiguity. Isomeric confusion, polymorphism, and incorrect regiochemistry are common pitfalls that can derail a research program. Therefore, relying on a single analytical technique is insufficient; a multi-pronged, self-validating approach is the standard of scientific rigor.
While a specific synthesis is not widely published, a plausible route involves the Friedel-Crafts acylation of 2,6-difluorophenol. The initial and most critical step for our primary validation method is obtaining a sample of high purity, which is a prerequisite for growing high-quality single crystals.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the most powerful tool for determining the three-dimensional structure of a molecule with atomic-level resolution.[2][3] It provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry.[4][5] The technique works by passing a beam of X-rays through a single, highly ordered crystal. The crystal lattice diffracts the X-rays in a specific pattern of reflections. By analyzing the geometry and intensity of this diffraction pattern, a 3D model of the electron density within the crystal can be reconstructed, revealing the precise location of each atom.[4][6]
Causality in Experimental Design: Why SCXRD is Definitive
Unlike spectroscopic methods which provide data that is interpreted to infer a structure, SCXRD provides a direct visualization of the atomic arrangement. For a molecule like this compound, SCXRD will unambiguously confirm:
-
The substitution pattern on the aromatic ring, distinguishing it from other possible isomers.
-
The planarity of the phenyl ring and the precise bond lengths and angles, which can be influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group.
-
The intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and the ketone, which are critical for understanding physical properties like melting point and solubility.
Experimental Workflow: From Powder to Structure
The journey from a purified powder to a refined crystal structure is a meticulous process. Success hinges on the quality of the single crystal.
This is often the most challenging step.[6] The goal is to create a single, internally perfect crystal, typically 0.1-0.3 mm in its largest dimension, free of cracks or twinning.[4][7]
Detailed Protocol for Crystal Growth (Slow Evaporation):
-
Solvent Selection: Screen a range of solvents to find one in which the compound is sparingly soluble. For this compound, solvents like acetone, ethyl acetate, or a mixture such as n-hexane/ethyl acetate are good starting points.[8][9]
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature. Ensure the solution is free of any particulate matter by filtering it through a small cotton plug in a pipette.
-
Controlled Evaporation: Transfer the clear solution to a small, clean vial. Cover the vial with a cap or parafilm with a few small holes poked by a needle. This is crucial as it slows the rate of evaporation, allowing for the slow, ordered arrangement of molecules into a crystal lattice rather than rapid precipitation.[7][10]
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop.
Other common techniques include slow cooling of a saturated solution, vapor diffusion, and layering of a solvent/anti-solvent system.[10][11][12]
Detailed Protocol:
-
Crystal Mounting: A suitable crystal is selected under a microscope, ensuring it is a single, non-twinned specimen.[7] It is then mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.[4]
-
Data Acquisition: The mounted crystal is placed on the diffractometer. The instrument consists of an X-ray source, the goniometer for rotating the crystal, and a detector.[5][13] The crystal is cooled (typically to ~100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.
-
Structure Solution and Refinement: Specialized software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial electron density map.[9] From this map, the positions of the atoms are determined. The structural model is then refined (e.g., using SHELXL) against the experimental data to improve the fit, resulting in the final atomic coordinates, bond lengths, and angles.[9]
-
Validation and Deposition: The final structure is validated using tools like checkCIF. It is standard practice in the scientific community to deposit the final Crystallographic Information File (CIF) into a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to ensure data integrity and accessibility.[14][15][16][17]
Caption: Workflow for Single-Crystal X-ray Diffraction.
Part 2: Orthogonal Validation: A Comparative Analysis of Spectroscopic Techniques
While SCXRD is the gold standard, it is crucial to complement it with other techniques that probe the molecule's properties in different states (e.g., in solution). This provides a self-validating system and a more complete characterization package.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F). For a fluorinated compound, ¹⁹F NMR is an exceptionally powerful and sensitive tool.[18][19][20][21]
Why it's a good alternative:
-
Solution-State Structure: NMR analyzes the molecule in solution, which is often more relevant to its biological activity.
-
High Sensitivity to Electronic Environment: The large chemical shift dispersion of ¹⁹F makes it highly sensitive to subtle changes in the molecular structure.[21][22]
-
Through-Bond and Through-Space Correlations: 2D NMR experiments (like ¹H-¹³C HSQC/HMBC, ¹H-¹⁹F HOESY) can map out the entire connectivity of the molecule, confirming the carbon skeleton and the position of the fluorine atoms.
Detailed Protocol (¹⁹F NMR):
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer equipped with a probe capable of observing the ¹⁹F nucleus.
-
Data Acquisition: Acquire a standard 1D ¹⁹F spectrum. Due to the wide chemical shift range of fluorine, ensure the spectral width is adequate.[22] Often, proton decoupling is used to simplify the spectrum.
-
Data Interpretation (Expected Results): For this compound, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. This signal will appear as a triplet due to coupling with the two neighboring aromatic protons (H-2 and H-6). The corresponding ¹H NMR will show a doublet for these protons, coupled to the two equivalent fluorine nuclei.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable information on molecular fragmentation.
Why it's a good alternative:
-
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, confirming the elemental composition.
-
Fragmentation Pattern: The way a molecule breaks apart upon ionization provides a fingerprint that can be used to deduce its structure. For halogenated phenols, characteristic losses of CO, CHO, and the halogen atom are expected.[23][24]
Detailed Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Inject the sample into a liquid chromatograph coupled to a mass spectrometer (LC-MS), typically with an electrospray ionization (ESI) source.[25][26]
-
Data Acquisition: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻.
-
Data Interpretation (Expected Results): The molecular formula C₈H₆F₂O₂ gives a monoisotopic mass of 172.0336. HRMS should confirm this value. The fragmentation pattern would likely show a prominent peak for the molecular ion (m/z 172) and fragments corresponding to the loss of a methyl group (m/z 157) and the acetyl group (m/z 129).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Why it's a good alternative:
-
Functional Group Identification: It quickly confirms the presence of key functional groups like the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties.
-
Complementary Information: It provides information about bonding that is distinct from NMR or MS.
Detailed Protocol:
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (if it is an oil), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the prepared sample in an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Interpretation (Expected Results): Based on the structure and data for acetophenone, the spectrum should show characteristic absorption bands:[27][28][29]
-
A broad peak around 3200-3400 cm⁻¹ for the O-H stretch of the phenol.
-
A strong, sharp peak around 1670-1690 cm⁻¹ for the C=O stretch of the ketone.
-
Peaks in the 1450-1600 cm⁻¹ region for the aromatic C=C stretching.
-
A strong peak in the 1100-1300 cm⁻¹ region for the C-F stretching.
-
Caption: Logic of a multi-technique validation approach.
Part 3: Data Synthesis and Conclusion
The true power of this methodology lies in the convergence of data from these orthogonal techniques. Each method provides a piece of the puzzle, and together they form an irrefutable case for the structure of this compound.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations | Sample State |
| SCXRD | Definitive 3D atomic arrangement, bond lengths/angles, stereochemistry, packing | Unambiguous, "gold standard" | Requires high-quality single crystals, which can be difficult to grow | Solid (Crystal) |
| NMR | Atomic connectivity, chemical environment of nuclei, solution conformation | Excellent for isomers, non-destructive, quantitative | Less sensitive than MS, complex spectra for large molecules | Solution |
| MS | Molecular weight, elemental formula (HRMS), fragmentation patterns | High sensitivity, small sample amount needed | Provides no stereochemical information, isomers can be indistinguishable | Gas (Ionized) |
| FTIR | Presence of specific functional groups | Fast, simple, inexpensive | Provides limited structural detail, not suitable for complex mixtures | Solid, Liquid, Gas |
Conclusion: An Integrated Approach to Scientific Integrity
The structural validation of this compound serves as a model for rigorous scientific practice. While NMR, MS, and FTIR can collectively build a strong hypothesis for the structure, only single-crystal X-ray diffraction provides the definitive, atomic-resolution proof. It transforms a proposed 2D structure into a confirmed 3D reality, revealing the subtle interplay of bond lengths, angles, and intermolecular forces that govern the molecule's behavior.
By employing this comprehensive suite of analytical tools, researchers can be confident that the molecule they have synthesized is the molecule they intended, ensuring the integrity and reproducibility of their subsequent research. This multi-technique validation is not merely a suggestion; it is a requirement for high-quality, trustworthy science in the fields of chemistry and drug development.
References
- 1. This compound | C8H6F2O2 | CID 15151338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sptlabtech.com [sptlabtech.com]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 16. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 22. jeolusa.com [jeolusa.com]
- 23. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. proprep.com [proprep.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
A Comparative Guide to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone and its Non-Fluorinated Analog
A Senior Application Scientist's Field Guide to Understanding Fluorine's Impact on a Key Pharmacophore
Introduction: The Strategic Value of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has transcended novelty to become a cornerstone of rational drug design. Its unique properties—small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—provide a powerful tool to fine-tune the physicochemical and biological properties of lead compounds.[1][2][3] This guide presents a comparative analysis of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone and its non-fluorinated parent, 1-(4-hydroxyphenyl)ethanone (commonly known as Piceol).
This comparison serves as a practical case study for researchers, scientists, and drug development professionals, illustrating how the simple substitution of hydrogen with fluorine can profoundly alter acidity, lipophilicity, metabolic stability, and, consequently, therapeutic potential. By understanding these differences, we can make more informed decisions in the optimization of new chemical entities.
Part 1: Structural and Physicochemical Properties
The introduction of two fluorine atoms ortho to the hydroxyl group on the phenyl ring creates significant electronic and conformational distinctions between the two molecules.
Caption: Fluorination modulates key properties relevant to drug development.
Metabolic Stability: The C-F Bond Shield
A primary driver for incorporating fluorine is to enhance metabolic stability. A[4][5][6]romatic rings are often susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, a primary clearance mechanism for many drugs.
-
Non-fluorinated Analog: The C-H bonds on the aromatic ring of Piceol are potential sites for metabolic hydroxylation.
-
Fluorinated Analog: The carbon-fluorine bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen bond (~100 kcal/mol). By replacing hydrogen with fluorine at positions 3 and 5, these sites are effectively "blocked" from oxidative metabolism. T[1][4]his modification is predicted to increase the compound's half-life and bioavailability.
Antioxidant Activity: An Electronic Tug-of-War
Phenolic compounds are well-known for their antioxidant properties, which are largely dependent on the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals.
-
Non-fluorinated Analog: Piceol exhibits antioxidant activity characteristic of a simple phenol. *[7] Fluorinated Analog: The impact here is more complex. The increased acidity (lower pKa) means the O-H bond is more polarized and potentially easier to break. However, the strong electron-withdrawing nature of fluorine can also influence the stability of the resulting phenoxyl radical. Theoretical and experimental studies on other fluorinated phenols suggest that fluorination can modulate, and in some cases enhance, antioxidant activity. T[8][9]his must be determined empirically.
Target Binding and Selectivity
Fluorine can alter how a molecule interacts with its biological target (e.g., an enzyme or receptor). It can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, that are not possible with hydrogen. T[10]his can lead to increased binding affinity and selectivity. For instance, derivatives of this compound have been explored as potent and selective aldose reductase inhibitors for potential use in treating diabetes complications.
[11]### Part 4: Key Experimental Protocols
To empirically validate the predicted differences, the following standardized protocols are recommended.
Protocol 1: Determination of Acidity (pKa) by UV-Vis Spectrophotometry
Causality: The absorbance spectrum of a phenolic compound shifts as it transitions from its protonated (Ar-OH) to its deprotonated (Ar-O⁻) form. By measuring absorbance across a range of pH values, the pKa (the pH at which 50% of the compound is ionized) can be determined using the Henderson-Hasselbalch equation.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the test compound in methanol.
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 5.0 to 9.0 (e.g., phosphate and borate buffers).
-
Sample Preparation: In a series of cuvettes, add a fixed amount of the stock solution to each buffer to achieve a final concentration of ~50 µM.
-
Spectrophotometric Measurement: Scan each sample from 200-400 nm to identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.
-
Data Collection: Measure the absorbance of each sample at the predetermined analytical wavelength.
-
Calculation: Plot absorbance vs. pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by calculation using the equation: pKa = pH + log[(A_max - A)/(A - A_min)], where A is the absorbance at a given pH.
Protocol 2: In Vitro Antioxidant Activity (DPPH Assay)
Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable, deep violet-colored free radical. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The rate of color change is proportional to the antioxidant capacity of the compound.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of the test compounds (e.g., 1 to 100 µM) in methanol.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each test compound concentration.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well with methanol instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a plate reader.
-
Calculation: Calculate the percentage of radical scavenging activity: % Inhibition = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (concentration required for 50% inhibition) can be determined by plotting % inhibition against concentration.
Protocol 3: In Vitro Metabolic Stability Assay
Causality: This assay measures the rate at which a compound is metabolized by key drug-metabolizing enzymes, primarily CYP450s, which are highly concentrated in human liver microsomes (HLM). A slower rate of disappearance indicates higher metabolic stability.
[4]Diagram 3: Metabolic Stability Assay Workflow
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. annualreviews.org [annualreviews.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone (hereafter DFHPE), a key intermediate in many synthetic pathways, robust and reliable quantification is non-negotiable. This guide provides an in-depth, experience-driven framework for the cross-validation of two common yet distinct analytical methods for DFHPE: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and direct UV-Vis Spectrophotometry.
The objective of cross-validation is to ensure that different analytical procedures yield comparable and consistent results, a critical step when methods are transferred between laboratories or when a simpler method (like UV-Vis) is used for routine checks while a more complex, stability-indicating method (like HPLC) is used for release and stability testing.[1][2] This process is firmly grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which mandates that analytical procedures must be demonstrated as fit for their intended purpose.[3][4][5][6]
Method Selection: A Rationale Rooted in Molecular Properties
The chemical structure of DFHPE—a substituted acetophenone—inherently guides our choice of analytical techniques. The presence of the phenolic ring conjugated with a carbonyl group creates a strong chromophore, making it highly suitable for analysis by UV-based detection methods.[7][8]
-
High-Performance Liquid Chromatography (HPLC-UV): This is the gold standard for specificity. By physically separating DFHPE from potential impurities, process residuals, or degradants, HPLC provides an unambiguous quantification of the target analyte. A reverse-phase C18 column is the logical choice, given the moderate polarity of DFHPE.[9][10]
-
UV-Vis Spectrophotometry: This technique offers speed and simplicity, making it ideal for high-throughput screening of pure substance or in-process controls where the sample matrix is clean and well-defined.[11] Its primary limitation is a lack of specificity, as any compound that absorbs at the same wavelength will interfere with the measurement.[11]
The cross-validation exercise described herein will directly compare the performance of these two methods, establishing a clear protocol for ensuring their interchangeability under defined conditions.
Experimental Design & Protocols
A successful cross-validation study hinges on meticulously planned and executed protocols. The following sections detail the step-by-step methodologies for both the HPLC-UV and UV-Vis analyses.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed to be stability-indicating, capable of separating DFHPE from potential related substances.
Instrumentation & Reagents:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.
-
Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Orthophosphoric acid.
-
Deionized water (18.2 MΩ·cm).
-
DFHPE Reference Standard.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.1% Phosphoric Acid in Water. A typical starting gradient might be 40:60 (v/v) Acetonitrile:Aqueous. The organic component is necessary to elute the moderately polar DFHPE from the C18 stationary phase, while the acid suppresses the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak.
-
Standard Preparation: Accurately weigh and dissolve the DFHPE reference standard in the mobile phase to create a stock solution of 1000 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the test sample in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter to prevent column blockage.[10]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determine the absorbance maximum (λmax) from the PDA spectrum of a standard; expected to be around 280 nm.[9]
-
-
System Suitability Test (SST): Before analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL). The acceptance criteria, crucial for ensuring the system is performing correctly, are typically:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
-
-
Analysis: Construct a calibration curve by injecting the standards. Then, inject the sample preparations in duplicate.
UV-Vis Spectrophotometry Protocol
This method is designed for rapid quantification of DFHPE in a non-interfering matrix.
Instrumentation & Reagents:
-
Double-beam UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Methanol (Spectroscopic grade).
-
DFHPE Reference Standard.
Step-by-Step Protocol:
-
Solvent Selection: Methanol is chosen for its UV transparency in the relevant wavelength range and its ability to fully solubilize DFHPE.
-
Determination of λmax: Prepare a dilute solution of DFHPE in methanol (e.g., 10 µg/mL). Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution (1000 µg/mL) of the DFHPE reference standard in methanol. Create a series of calibration standards (e.g., 1, 2.5, 5, 10, 15, 20 µg/mL) by serial dilution.
-
Sample Preparation: Dissolve the test sample in methanol to achieve a theoretical concentration that falls within the linear range of the assay (e.g., 10 µg/mL).
-
Analysis: Using methanol as the blank, measure the absorbance of each standard and the sample solutions at the predetermined λmax. Construct a calibration curve of absorbance versus concentration.
Cross-Validation Workflow & Data Comparison
The core of the cross-validation involves analyzing a common set of samples using both validated methods and comparing the results against predefined acceptance criteria.
Caption: General workflow for the cross-validation of two analytical methods.
The following tables summarize the expected performance data from the validation of each method, based on ICH Q2(R1) parameters.[6]
Table 1: Linearity Comparison
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry |
|---|---|---|
| Range | 1 - 100 µg/mL | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Regression Equation | y = mx + c | y = mx + c |
Table 2: Accuracy & Precision Comparison
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry |
|---|---|---|
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | ≤ 2.0% |
| Precision - Intermediate (%RSD) | ≤ 3.0% | ≤ 3.0% |
Table 3: Sensitivity and Specificity Comparison
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry |
|---|---|---|
| Specificity | High. Separates analyte from impurities. | Low. Prone to interference from other UV-absorbing species.[11] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
Expert Recommendations & Method Selection Logic
The data clearly illustrates the trade-offs between the two methods. The HPLC-UV method is demonstrably superior in terms of specificity and sensitivity, making it the only acceptable choice for analyzing complex samples such as final drug products, stability study samples, or in-process controls where by-products may be present.
Conversely, the UV-Vis method's primary advantages are speed and cost-effectiveness. It is perfectly suitable for applications where the sample matrix is known to be free of interfering substances, such as the quantification of the pure DFHPE raw material from a qualified supplier.
The decision to use one method over the other can be summarized in the following logic diagram.
Caption: Decision tree for selecting the appropriate analytical method for DFHPE.
Cross-validation is not merely a procedural formality; it is a scientific necessity that builds confidence in analytical data throughout the drug development lifecycle. By demonstrating a clear correlation between a rapid, simple method (UV-Vis) and a robust, specific method (HPLC-UV), research and quality control teams can operate with greater efficiency without compromising data integrity. The successful completion of this study ensures that for this compound, the right analytical tool is used for the right job, every time.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. database.ich.org [database.ich.org]
- 7. nveo.org [nveo.org]
- 8. edinburghanalytical.com [edinburghanalytical.com]
- 9. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. app.studyraid.com [app.studyraid.com]
- 11. ijset.in [ijset.in]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone Derivatives
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 1-(3,5-difluoro-4-hydroxyphenyl)ethanone scaffold. We will explore the nuanced effects of chemical modifications on the biological activity of these compounds, with a particular focus on their potential as inhibitors of two key enzymes implicated in disease: Aldose Reductase and BRAF Kinase. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile chemical scaffold.
Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry
The this compound core is a fascinating starting point for the development of targeted therapeutics. The difluorophenyl group offers unique electronic properties, enhancing metabolic stability and binding interactions. The phenolic hydroxyl and the ethanone moiety provide key hydrogen bonding and derivatization points, respectively. This combination of features makes it a privileged scaffold for designing inhibitors against a range of biological targets.
This guide will dissect the SAR of its derivatives against two distinct and medically relevant enzymes:
-
Aldose Reductase (AR): A key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes.
-
BRAF Kinase: A serine/threonine-protein kinase that is a critical component of the RAS-RAF-MEK-ERK signaling pathway. Mutations in the BRAF gene are found in a significant percentage of human cancers.
By comparing the SAR of derivatives against these two targets, we aim to provide a comprehensive understanding of how structural modifications can be tailored to achieve desired potency and selectivity.
Core Scaffold and Points of Derivatization
The foundational structure of this compound offers several key points for chemical modification to explore the SAR. These modifications are crucial for modulating the pharmacological properties of the resulting derivatives.
Caption: Core scaffold with key modification points.
I. Aldose Reductase Inhibition: A Therapeutic Strategy for Diabetic Complications
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, the inhibition of aldose reductase is a promising therapeutic approach.
Structure-Activity Relationship of this compound Derivatives as Aldose Reductase Inhibitors
A key modification of the this compound scaffold for aldose reductase inhibition involves the introduction of a pyrrole ring system, leading to compounds like [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone.[1][2] The SAR of these derivatives has been explored by modifying the phenylmethanone moiety.
| Compound ID | R1 (Modification on Phenylmethanone) | Aldose Reductase IC50 (µM) | Reference |
| 1a | Unsubstituted Phenyl | 0.85 | [1] |
| 1b | 4-Methoxyphenyl | 0.23 | [1] |
| 1c | 3,4-Dimethoxyphenyl | 0.35 | [1] |
| 1d | 2-Methoxyphenyl | 1.20 | [1] |
Analysis of SAR for Aldose Reductase Inhibition:
-
Effect of Methoxy Substitution: The introduction of a methoxy group at the para-position of the phenylmethanone ring (Compound 1b ) significantly enhances the inhibitory activity compared to the unsubstituted analog (Compound 1a ).[1] This suggests that the electron-donating nature of the methoxy group and its potential for hydrogen bonding are beneficial for binding to the active site of aldose reductase.
-
Positional Isomers: The position of the methoxy group is critical. A methoxy group at the ortho-position (Compound 1d ) leads to a decrease in activity, likely due to steric hindrance that prevents optimal binding.[1]
-
Multiple Substitutions: The presence of two methoxy groups at the 3 and 4 positions (Compound 1c ) results in potent inhibition, though slightly less than the single para-substituted analog. This indicates that while electron-donating groups are favorable, there is an optimal substitution pattern for maximizing potency.[1]
Caption: SAR flowchart for aldose reductase inhibitors.
II. BRAF Kinase Inhibition: A Targeted Approach in Oncology
The BRAF gene encodes a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is essential for cell division, differentiation, and secretion. The V600E mutation in the BRAF gene leads to constitutive activation of this pathway, promoting uncontrolled cell growth and is found in approximately 50% of melanomas and a range of other cancers.[3] Selective inhibitors of the BRAF V600E mutant kinase have shown significant clinical efficacy.
Comparative Analysis with Vemurafenib: The Relevance of the Difluorophenyl Moiety
While direct SAR studies of this compound derivatives as BRAF inhibitors are not extensively reported in the public domain, we can draw valuable insights from the structure of the approved BRAF V600E inhibitor, Vemurafenib. Vemurafenib contains a 2,4-difluorophenyl group, highlighting the importance of this moiety for potent and selective BRAF inhibition.[4]
| Compound | Core Structure | BRAF V600E IC50 (nM) | Key Features | Reference |
| Vemurafenib | N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide | ~31 | 2,4-difluorophenyl group for potent binding | [3] |
| Hypothetical Derivative 2a | This compound with a kinase-targeting warhead | To be determined | 3,5-difluorophenyl group, potential for hinge binding | N/A |
Hypothesized SAR for BRAF Kinase Inhibition:
Based on the structure of Vemurafenib, we can hypothesize the key structural requirements for a this compound derivative to exhibit BRAF inhibitory activity:
-
The 3,5-difluorophenyl group: This moiety is likely to be crucial for binding to the ATP-binding site of the BRAF kinase. The fluorine atoms can form favorable interactions with the protein.
-
A "warhead" moiety: The ethanone group would need to be derivatized with a larger, heterocyclic system capable of forming key interactions with the hinge region of the kinase.
-
The 4-hydroxyl group: This group could be a key hydrogen bond donor or acceptor, or a point for further derivatization to improve solubility and pharmacokinetic properties.
Caption: Hypothesized SAR for BRAF kinase inhibitors.
Experimental Protocols
Synthesis of a Representative this compound Derivative
The following is a general procedure for the synthesis of a derivative of this compound, which can be adapted for the synthesis of a variety of analogs. This protocol is based on the Williamson ether synthesis.[5]
Step 1: Williamson Ether Synthesis
-
To a solution of 2,4-dihydroxyacetophenone (1 mmol) in acetone (10 mL) in a round-bottom flask, add potassium carbonate (2 mmol).
-
Add the desired benzyl bromide derivative (e.g., 3,5-difluorobenzyl bromide) (1 mmol) to the mixture.
-
Stir the reaction mixture at 60°C for 3-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone derivative.
Caption: General synthesis workflow for derivatives.
In Vitro Aldose Reductase Inhibition Assay
This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of test compounds against aldose reductase, adapted from established methods.[6]
Materials:
-
Rat lens aldose reductase (partially purified from rat lenses)
-
NADPH
-
DL-glyceraldehyde
-
Sodium phosphate buffer (0.067 M, pH 6.2)
-
Test compounds dissolved in DMSO
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the reaction mixture in a quartz cuvette containing 0.7 mL of phosphate buffer, 0.1 mL of NADPH solution (final concentration 2.5 x 10⁻⁵ M), and 0.1 mL of the rat lens supernatant containing aldose reductase.
-
Add 0.1 mL of the test compound solution at various concentrations. For the control, add 0.1 mL of DMSO.
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 0.1 mL of DL-glyceraldehyde solution (final concentration 5 x 10⁻⁵ M).
-
Immediately measure the decrease in absorbance at 340 nm for 3-5 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vitro BRAF V600E Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the in vitro inhibitory activity of test compounds against BRAF V600E kinase, based on the LanthaScreen™ technology.[2]
Materials:
-
Recombinant human BRAF V600E kinase
-
LanthaScreen™ Certified Tb-anti-His antibody
-
GFP-MEK1 substrate
-
ATP
-
Kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)
-
Test compounds dissolved in DMSO
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, BRAF V600E kinase, and GFP-MEK1 substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction by adding EDTA.
-
Add the Tb-anti-His antibody and incubate for 30 minutes to allow for the development of the TR-FRET signal.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm and 495 nm.
-
Calculate the emission ratio and determine the percentage of inhibition for each concentration of the test compound to calculate the IC50 value.
Conclusion
The this compound scaffold represents a versatile platform for the design of potent and selective enzyme inhibitors. The SAR studies of its derivatives reveal that specific structural modifications can effectively target distinct enzymes such as aldose reductase and potentially BRAF kinase. For aldose reductase inhibition, the introduction of a pyrrole ring and a substituted phenylmethanone moiety are key for high potency. For BRAF kinase inhibition, leveraging the difluorophenyl group and incorporating a suitable hinge-binding moiety are hypothesized to be critical design elements. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of novel derivatives based on this promising scaffold. Further exploration of the chemical space around this core structure is warranted to unlock its full therapeutic potential.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
A Guide to the Spectroscopic Comparison of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone and its Precursor, 2,6-Difluorophenol
This guide provides an in-depth spectroscopic analysis of the synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical and materials science. We will provide a comparative analysis of the final product and its primary precursor, 2,6-difluorophenol, using fundamental analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The objective is to demonstrate how these techniques are used in concert to unequivocally confirm the success of the chemical transformation.
The Chemical Transformation: From Phenol to Acetophenone
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation of 2,6-difluorophenol. In this electrophilic aromatic substitution reaction, an acetyl group (-COCH₃) is introduced onto the aromatic ring, specifically at the 4-position, which is para to the hydroxyl group. This position is activated by the electron-donating hydroxyl group and is sterically accessible. The choice of this reaction pathway defines the comparative framework for our spectroscopic analysis.
Caption: Reaction scheme for the Friedel-Crafts acylation of 2,6-difluorophenol.
Core Principles of Spectroscopic Verification
The fundamental premise of this analysis is that the addition of the acetyl group to the 2,6-difluorophenol backbone will induce predictable and observable changes in the spectra.
-
NMR Spectroscopy will reveal the introduction of new proton and carbon environments (the methyl group) and shifts in the existing aromatic signals due to the new electron-withdrawing acetyl group.
-
FT-IR Spectroscopy will confirm the presence of a new functional group, specifically the carbonyl (C=O) from the ketone, which has a characteristic strong absorption.
-
Mass Spectrometry will verify the increase in molecular weight corresponding precisely to the mass of the added acetyl group (C₂H₃O).
Experimental Protocols & Workflow
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are critical. The following outlines a general workflow for the characterization of a synthesized compound.
General Spectroscopic Analysis Workflow
Caption: A typical workflow for the purification and structural verification of a synthesized compound.
NMR Data Acquisition
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte (precursor or product) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1]
-
Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[1]
-
¹H NMR Acquisition : Acquire the spectrum using a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. The spectral width should typically cover -1 to 12 ppm.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans is required due to the lower natural abundance of ¹³C. The spectral width typically covers 0 to 220 ppm.
FT-IR Data Acquisition
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
-
Background Scan : Run a background spectrum of the empty ATR setup.
-
Sample Scan : Run the spectrum of the sample. The instrument software automatically subtracts the background to produce the final spectrum.
Mass Spectrometry Data Acquisition
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for relatively small, stable molecules.
-
Analysis : The instrument separates the resulting ions based on their mass-to-charge ratio (m/z) and detects them to generate the mass spectrum.
Comparative Data Analysis
The following sections detail the expected and observed differences in the spectra of 2,6-difluorophenol and its acylated product.
¹H NMR Spectroscopy: The Appearance of the Acetyl Group
The most telling change in the ¹H NMR spectrum is the appearance of a new signal corresponding to the methyl protons of the acetyl group. The symmetry of the molecules also plays a key role in the appearance of the aromatic region.
-
2,6-Difluorophenol : Due to symmetry, the protons at the 3- and 5-positions are chemically equivalent, as are the fluorine atoms. The proton at the 4-position is unique. This results in two signals in the aromatic region: a triplet for the H-4 proton (coupled to two equivalent fluorine atoms) and a doublet of doublets (or multiplet) for the H-3/H-5 protons.
-
This compound : The introduction of the acetyl group at the 4-position removes that proton. The molecule retains its C₂v symmetry axis, meaning the two aromatic protons are still chemically equivalent. These protons will appear as a doublet, coupled to their adjacent fluorine atom. Crucially, a sharp singlet will appear in the aliphatic region (around 2.5 ppm), integrating to three protons, which is characteristic of an acetyl methyl group.
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Splitting Pattern |
| 2,6-Difluorophenol | Aromatic H (3,5-positions) | ~6.8-7.0 | Multiplet (m) |
| Aromatic H (4-position) | ~6.7-6.9 | Triplet (t) | |
| Hydroxyl H (-OH) | Variable (broad singlet) | Broad Singlet (br s) | |
| This compound | Aromatic H (2,6-positions) | ~7.5-7.7 (downfield shift) | Doublet (d) |
| Methyl H (-CH₃) | ~2.5 | Singlet (s) | |
| Hydroxyl H (-OH) | Variable (broad singlet) | Broad Singlet (br s) | |
| Table 1: Comparative ¹H NMR Data. |
Rationale for Shift: The acetyl group is electron-withdrawing, which deshields the remaining aromatic protons, causing their signal to shift downfield (to a higher ppm value) compared to the precursor.[2]
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton
The ¹³C NMR spectrum provides definitive evidence of the new carbonyl and methyl carbons.
-
2,6-Difluorophenol : The spectrum will show three signals in the aromatic region due to symmetry (C-1, C-2/6, C-3/5, C-4). The carbons directly bonded to fluorine (C-2/6) will show large C-F coupling constants.
-
This compound : Two new signals will appear: a signal far downfield (typically >190 ppm) for the ketone carbonyl carbon and a signal in the aliphatic region (~25-30 ppm) for the methyl carbon. The aromatic signals will also shift, reflecting the new electronic environment.
| Compound | Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| 2,6-Difluorophenol | C-1 (-OH) | ~140-150 (d, JCF) |
| C-2, C-6 (-F) | ~150-160 (dd, JCF) | |
| C-3, C-5 (-CH) | ~110-120 | |
| C-4 (-CH) | ~115-125 | |
| This compound | Carbonyl C (C=O) | >195 |
| C-1 (C-Ac) | ~125-135 | |
| C-4 (-OH) | ~145-155 (t, JCF) | |
| C-3, C-5 (-F) | ~155-165 (dd, JCF) | |
| C-2, C-6 (-CH) | ~110-115 (d, JCF) | |
| Methyl C (-CH₃) | ~25-30 | |
| Table 2: Comparative ¹³C NMR Data. |
FT-IR Spectroscopy: Identifying the Carbonyl Stretch
FT-IR spectroscopy is exceptionally useful for identifying the presence of specific functional groups. The key differentiator here is the carbonyl group.
-
2,6-Difluorophenol : The spectrum is characterized by a very broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. It will also show C-F stretching absorptions (typically 1100-1300 cm⁻¹) and aromatic C-H and C=C stretches.[3][4]
-
This compound : This spectrum will retain the broad O-H stretch. However, a new, very strong, and sharp absorption will appear in the range of 1650-1700 cm⁻¹. This is the characteristic stretching frequency for a conjugated ketone's carbonyl (C=O) group.[5]
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| 2,6-Difluorophenol | O-H (hydroxyl) | 3200-3600 | Broad, Strong |
| C-F | 1100-1300 | Strong | |
| This compound | O-H (hydroxyl) | 3200-3600 | Broad, Strong |
| C=O (ketone) | 1650-1700 | Sharp, Very Strong | |
| C-F | 1100-1300 | Strong | |
| Table 3: Comparative FT-IR Data. The key diagnostic peak for the product is highlighted. |
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, offering a final, quantitative confirmation of the reaction's success.
-
2,6-Difluorophenol (C₆H₄F₂O) : The molecular weight is 130.09 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at an m/z value of 130.[3][6]
-
This compound (C₈H₆F₂O₂) : The addition of an acetyl group (CH₃CO-, molar mass 43.04 g/mol ) should result in a product with a molecular weight of 172.13 g/mol . The mass spectrum should exhibit a molecular ion peak at m/z = 172.
| Compound | Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion Peak (m/z) |
| 2,6-Difluorophenol | C₆H₄F₂O | 130.09 | 130 |
| This compound | C₈H₆F₂O₂ | 172.13 | 172 |
| Table 4: Comparative Mass Spectrometry Data. |
The difference in molecular weight is 42.04 amu, corresponding to the addition of a C₂H₂O fragment (the acetyl group minus one hydrogen and plus one from the aromatic ring).
Conclusion
The structural elucidation of a synthesized compound is a process of accumulating corroborating evidence. As demonstrated, the transformation of 2,6-difluorophenol to this compound is confirmed through a logical and systematic comparison of their spectroscopic data. The appearance of the acetyl methyl signal in ¹H NMR, the carbonyl and methyl signals in ¹³C NMR, the strong C=O stretch in FT-IR, and the precise mass increase in MS collectively provide an unambiguous validation of the successful acylation. This multi-faceted approach ensures the scientific integrity of the result and is a cornerstone of synthetic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,6-Difluorophenol | C6H4F2O | CID 94392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Difluorophenol(28177-48-2) IR2 spectrum [chemicalbook.com]
- 5. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-Difluorophenol [webbook.nist.gov]
A Comparative Guide to the Synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the synthesis of key intermediates with high purity and efficiency is paramount. 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone is a valuable building block in the synthesis of various pharmaceutically active compounds, owing to its unique electronic properties conferred by the fluorine substituents. This guide provides a comprehensive benchmark of published synthetic methods for this ketone, offering an in-depth comparison of reaction strategies, experimental protocols, and the underlying chemical principles.
Introduction
This compound, a substituted hydroxyacetophenone, presents a unique synthetic challenge due to the electron-withdrawing nature of the two fluorine atoms, which deactivate the aromatic ring towards classical electrophilic substitution reactions. The strategic placement of the hydroxyl and acetyl groups makes it a crucial precursor for introducing the 3,5-difluoro-4-hydroxyphenyl moiety into larger, more complex molecules. This guide will explore and compare the most relevant synthetic routes to this compound, providing researchers with the necessary data to select the most appropriate method for their specific needs.
Benchmarking Synthetic Strategies
The synthesis of hydroxyaryl ketones such as this compound has traditionally been approached via three main strategies: the Houben-Hoesch reaction, the Fries rearrangement, and Friedel-Crafts acylation. Each method offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.
| Synthetic Route | Starting Material | Key Reagents | General Conditions | Advantages | Disadvantages |
| Houben-Hoesch Reaction | 2,6-Difluorophenol | Acetonitrile, Lewis Acid (e.g., ZnCl₂), HCl | Anhydrous, often requires gaseous HCl | Utilizes a readily available starting material. | Can be sensitive to moisture; handling of gaseous HCl can be challenging. |
| Fries Rearrangement | 2,6-Difluorophenyl acetate | Lewis Acid (e.g., AlCl₃) | Anhydrous, often requires elevated temperatures | Intramolecular nature can lead to good regioselectivity. | Requires prior synthesis of the acetate ester; can be prone to side reactions.[1][2] |
| Friedel-Crafts Acylation | 2,6-Difluorophenol | Acetic anhydride or Acetyl chloride, Lewis Acid (e.g., AlCl₃) | Anhydrous, often requires stoichiometric amounts of catalyst.[3][4] | A direct and widely used method for ketone synthesis. | The deactivated ring of 2,6-difluorophenol can lead to low yields and harsh reaction conditions.[1] |
In-Depth Analysis of Synthetic Pathways
The Houben-Hoesch Reaction: A Direct Approach
The Houben-Hoesch reaction is a classic method for the synthesis of hydroxyaryl ketones from phenols and nitriles.[5] In the context of this compound synthesis, this would involve the reaction of 2,6-difluorophenol with acetonitrile in the presence of a Lewis acid catalyst and hydrogen chloride.
Causality of Experimental Choices:
-
2,6-Difluorophenol as the Substrate: The electron-rich nature of the phenol, despite the deactivating fluorine atoms, makes it a suitable substrate for this electrophilic substitution reaction.
-
Acetonitrile as the Acylating Agent: Acetonitrile serves as the source of the acetyl group. It is activated by the Lewis acid and HCl to form a reactive nitrilium ion intermediate.
-
Lewis Acid (e.g., ZnCl₂) and HCl: These reagents are crucial for activating the nitrile and facilitating the electrophilic attack on the aromatic ring. Anhydrous conditions are critical to prevent the hydrolysis of the catalyst and intermediates.
Experimental Workflow: Houben-Hoesch Reaction
Caption: Workflow for the Houben-Hoesch synthesis.
The Fries Rearrangement: An Intramolecular Alternative
The Fries rearrangement offers an alternative pathway, starting from the corresponding phenolic ester, 2,6-difluorophenyl acetate.[1][2] This intramolecular reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[6][7]
Causality of Experimental Choices:
-
2,6-Difluorophenyl acetate as the Substrate: This starting material can be readily prepared from 2,6-difluorophenol and acetic anhydride or acetyl chloride.
-
Lewis Acid (e.g., AlCl₃): The Lewis acid is essential for promoting the cleavage of the ester bond and generating the acylium ion intermediate that then attacks the aromatic ring. The choice of Lewis acid and reaction temperature can influence the regioselectivity (ortho vs. para substitution).[2] For a symmetrically substituted starting material like 2,6-difluorophenyl acetate, the para-position is the only possibility for rearrangement.
Experimental Workflow: Fries Rearrangement
Caption: Workflow for the Fries Rearrangement synthesis.
Friedel-Crafts Acylation: The Direct Acylation Approach
Direct Friedel-Crafts acylation of 2,6-difluorophenol with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a strong Lewis acid is another potential route.[3][4]
Causality of Experimental Choices:
-
2,6-Difluorophenol as the Substrate: While the hydroxyl group is activating, the two fluorine atoms are strongly deactivating, making this substrate challenging for Friedel-Crafts reactions.
-
Acetylating Agent and Lewis Acid: Acetic anhydride or acetyl chloride serve as the source of the acetyl group, and a strong Lewis acid like aluminum chloride is required to generate the highly reactive acylium ion.[4] Due to the deactivated nature of the ring, harsher conditions (e.g., higher temperatures, excess catalyst) may be necessary, which can lead to lower yields and side products.
Reaction Pathway: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of 2,6-difluorophenol.
Recommended Experimental Protocol: A Modified Friedel-Crafts Approach
While direct Friedel-Crafts acylation of 2,6-difluorophenol is challenging, a modified approach involving the protection of the hydroxyl group followed by acylation and deprotection can be more effective. A plausible and often more successful strategy involves the Fries Rearrangement of 2,6-difluorophenyl acetate. Below is a detailed protocol for this method.
Part 1: Synthesis of 2,6-Difluorophenyl acetate
-
Reaction Setup: To a stirred solution of 2,6-difluorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add acetic anhydride (1.2 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-difluorophenyl acetate, which can be used in the next step without further purification if of sufficient purity.
Part 2: Fries Rearrangement to this compound
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (2.5 eq) to a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Addition of Substrate: Cool the mixture to 0 °C and add 2,6-difluorophenyl acetate (1.0 eq) dropwise.
-
Reaction: Slowly warm the reaction mixture to the desired temperature (typically between 60-120 °C) and stir for several hours. The progress of the reaction should be monitored by TLC or HPLC.
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Characterization of this compound
Authentic samples of the final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, a singlet for the hydroxyl proton, and a doublet or triplet for the aromatic protons, with coupling to the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon, the methyl carbon, and the aromatic carbons, with C-F coupling patterns.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl group (C=O) and a broad band for the hydroxyl group (O-H).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Conclusion
The synthesis of this compound can be approached through several classical organic reactions. While the Houben-Hoesch and direct Friedel-Crafts acylation methods are theoretically possible, the Fries rearrangement of 2,6-difluorophenyl acetate often provides a more reliable and higher-yielding route, despite the additional step of ester formation. The choice of synthetic strategy will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity. This guide provides the foundational knowledge and a detailed experimental framework to aid researchers in making an informed decision for the efficient synthesis of this valuable pharmaceutical intermediate.
References
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of chemical reagents like 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone requires a thorough understanding of its properties and the associated regulatory landscape. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and environmental stewardship. The causality behind each step is explained to ensure a deep, functional understanding of the process, moving beyond rote compliance to foster a culture of safety and scientific excellence.
Hazard Assessment and Chemical Profile
Before any disposal procedure can be initiated, a complete understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, data from structurally similar compounds, such as other halogenated and hydroxylated phenyl ethanones, provide critical insights into its potential hazards.
Based on aggregated data for similar compounds, this compound is anticipated to exhibit the following hazards[1][2][3][4][5]:
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Serious Eye Irritation: Poses a risk of serious eye irritation.
-
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
The presence of fluorine atoms classifies this compound as a halogenated organic compound . This is a critical designation for waste segregation and disposal, as halogenated waste streams are subject to specific disposal regulations under the Resource Conservation and Recovery Act (RCRA) due to their potential to form persistent environmental pollutants if not managed correctly[6][7][8].
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | GHS Category | Precautionary Statement Reference |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][3][4] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[1][2][3] |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[9][10] |
The Disposal Workflow: A Self-Validating System
The following protocol is designed to be a self-validating system, where each step logically follows from the established hazard profile and regulatory requirements. This ensures that the disposal process is not only compliant but also inherently safe.
The selection and use of appropriate PPE are dictated by the hazard assessment. The goal is to create a barrier between the researcher and the chemical, mitigating the risk of exposure.[11]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye and Face Protection: Use safety glasses with side shields or goggles to protect against splashes.
-
Skin and Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood where dust may be generated, a respirator may be necessary.
The principle of causality is critical here: because this compound is a halogenated organic compound, it must not be mixed with non-halogenated waste.[6][12] Improper mixing can lead to complex and expensive disposal procedures, and in some cases, dangerous chemical reactions.[13][14][15][16]
-
Designated Halogenated Waste Container: All waste containing this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated items like weigh boats and gloves, should be placed in a designated solid halogenated waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated waste container. Do not mix with non-halogenated solvents.[12]
-
Proper management of waste containers is essential to prevent spills, leaks, and exposure.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents in the container.[12][17] The accumulation start date must also be clearly visible.
-
Container Integrity: Use only approved, chemically compatible containers. Keep containers securely closed at all times, except when adding waste.[12][18]
-
Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[18] The storage area should have secondary containment to capture any potential leaks.
The final disposal of the hazardous waste must be handled by trained professionals.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
-
Waste Manifest: A hazardous waste manifest will be generated, which is a legal document that tracks the waste from your laboratory to its final disposal site.
Diagram 1: Disposal Workflow for this compound
Caption: A step-by-step workflow for the safe disposal of this compound.
Forbidden Practices: What Not to Do
To maintain a safe and compliant laboratory, it is equally important to understand what actions are strictly prohibited.
-
Do NOT dispose of down the drain: As a halogenated organic compound, it is prohibited to dispose of this chemical via the sanitary sewer system.[17][18][19]
-
Do NOT dispose of in regular trash: This chemical and any materials contaminated with it are considered hazardous waste and must not be placed in the general trash.[17]
-
Do NOT mix with incompatible waste streams: Never mix halogenated waste with non-halogenated waste. Also, avoid mixing with strong oxidizing or reducing agents unless a specific neutralization protocol is being followed.[13][14][15][16][18]
-
Do NOT allow to evaporate in a fume hood: The intentional evaporation of hazardous waste is not a permissible disposal method.[17][18]
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.
By adhering to these detailed procedures, you not only ensure the safe and compliant disposal of this compound but also contribute to a culture of safety and environmental responsibility within your organization. This commitment to best practices is a hallmark of scientific excellence.
References
- 1. aksci.com [aksci.com]
- 2. 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. echemi.com [echemi.com]
- 5. 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one | C8H7FO2 | CID 2737325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uakron.edu [uakron.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. lgcstandards.com [lgcstandards.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. compliancy-group.com [compliancy-group.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 15. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 16. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 17. orf.od.nih.gov [orf.od.nih.gov]
- 18. montgomerycollege.edu [montgomerycollege.edu]
- 19. nems.nih.gov [nems.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
As researchers dedicated to advancing drug development, our work with novel chemical entities like 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone demands a commitment to safety that is as rigorous as our science. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a procedural and logical approach to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the inherent risks of the compound. While a comprehensive toxicological profile for this compound may not be fully established, we can infer its primary hazards from its chemical structure—an aromatic ketone—and the known data of structurally similar compounds.
Based on the Globally Harmonized System (GHS) classifications for analogous chemicals, we must assume that this compound presents the following risks[1][2][3][4][5]:
-
Skin Irritation (Category 2): Expected to cause skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation (Category 2A): Poses a significant risk of causing serious, but reversible, eye irritation.[1][2][3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3]
This hazard profile forms the basis of our PPE strategy. The primary routes of exposure we must guard against are dermal (skin) contact, ocular (eye) contact, and inhalation.
Core PPE for Routine Laboratory Operations
For standard laboratory procedures involving milligram to gram-scale quantities of this compound under controlled conditions (e.g., in a chemical fume hood), the following PPE is mandatory.
Eye and Face Protection: The First Line of Defense
Given the high likelihood of serious eye irritation, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are required.[3] These provide a seal around the eyes, protecting against splashes from all directions.
-
Elevated Risk Scenarios: When handling larger quantities, performing reactions with a risk of splashing or exotherm, or working outside of a fume hood, a face shield must be worn over chemical splash goggles .[6] This provides an additional layer of protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
-
Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is essential.[6] Polyester or acrylic blends should be avoided as they can melt and adhere to the skin in a fire.
-
Gloves: Glove selection is critical. Disposable nitrile gloves are a common starting point, offering good dexterity and protection against a range of chemicals for short-duration tasks.[6] However, for aromatic ketones, prolonged exposure requires careful consideration.
| Glove Material | Performance vs. Ketones | Recommended Use Case |
| Nitrile | Fair to Good | Suitable for short-term handling, weighing, and solution preparation. Must be changed immediately upon contamination.[6][7] |
| Butyl Rubber | Good to Excellent | Recommended for operations involving significant immersion, prolonged handling, or spill cleanup.[7] |
| Fluoroelastomer (Viton™) | Excellent | Offers superior resistance but is more expensive and may have poorer dexterity. Best reserved for high-risk or extended duration tasks.[7] |
| Natural Rubber/Latex | Poor | Not recommended for handling aromatic ketones.[7] |
Operational Imperative: Always double-glove when handling this compound. This practice significantly reduces the risk of exposure in case the outer glove is breached. Inspect gloves for any signs of degradation or puncture before each use.
Respiratory Protection: Safeguarding the Airway
Engineering controls are the primary method for mitigating inhalation risks.
-
Primary Control: All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to control airborne dust and vapors.[2]
-
When Respirators are Required: If engineering controls are not feasible, or during a large-scale spill cleanup where dust or aerosol concentrations may exceed permissible exposure limits, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter is the minimum requirement.[6][8] All personnel requiring respirator use must be medically cleared, trained, and fit-tested annually as per OSHA regulations.[6]
Procedural Plans: From Operation to Disposal
Trustworthy safety protocols are self-validating systems. The following step-by-step procedures ensure that PPE is used effectively throughout the entire workflow.
Workflow for PPE Donning & Doffing
This sequence is designed to prevent cross-contamination from a contaminated environment to a clean one.
References
- 1. 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.fr [fishersci.fr]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
